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  • Product: 6-Bromo-2,4-dichloro-8-methylquinazoline
  • CAS: 1039736-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one: A Surrogate for Novel Quinazoline Scaffolds

Abstract This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction data and the resulting crystal structure of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. While the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction data and the resulting crystal structure of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. While the primary compound of interest for many researchers may be novel substituted quinazolines such as 6-bromo-2,4-dichloro-8-methylquinazoline, the public domain lacks experimental crystallographic data for this specific molecule. Therefore, this guide utilizes the publicly available data for the structurally related 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one as a scientifically robust surrogate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies, data interpretation, and structural nuances of this important class of heterocyclic compounds. The causality behind experimental choices is elucidated to provide a self-validating framework for similar structural investigations.

Introduction: The Significance of Quinazoline Scaffolds in Drug Discovery

Quinazoline and its derivatives, such as quinazolinones, are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point of extensive research and development.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and designing novel drug candidates with improved pharmacological profiles.

This guide focuses on the detailed structural analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one, a representative of the substituted quinazolinone family. The presence of a bromine atom and a methyl group provides valuable insights into the influence of halogen bonding and steric factors on the crystal packing and intermolecular interactions.

Experimental Methodology: From Synthesis to High-Resolution Structure Determination

The following sections detail the experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. The rationale behind each step is provided to offer a clear understanding of the experimental design.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the reaction of 2-aminobenzamide with 4'-bromoacetophenone.[3]

Experimental Protocol:

  • Reaction Setup: A mixture of 2-aminobenzamide (0.272 g, 2 mmol) and 4'-bromoacetophenone (0.398 g, 2 mmol) is prepared in tetrahydrofuran.

  • Catalysis: A catalytic amount of iodine (0.026 g) is added to the mixture.

  • Reaction Conditions: The reaction is maintained at 323 K for 6 hours.

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dimethylformamide solution of the purified product.[3]

Causality of Experimental Choices: The selection of iodine as a catalyst facilitates the condensation reaction. Tetrahydrofuran is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. Slow evaporation is a crucial technique for growing high-quality single crystals by allowing the molecules to self-assemble into a well-ordered lattice.

Single-Crystal X-ray Diffraction Data Collection and Processing

The determination of the crystal structure was performed using a Bruker SMART CCD area-detector diffractometer.[3]

Experimental Protocol:

  • Data Collection: A suitable single crystal of the compound was mounted on the diffractometer. Data was collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.

  • Data Processing: The collected diffraction data was processed using the SAINT software package for integration of the diffraction spots.[3]

  • Absorption Correction: An absorption correction was applied using the SADABS program.[3]

  • Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXS97 and SHELXL97 software, respectively.[3]

Causality of Experimental Choices: Molybdenum radiation is commonly used for small-molecule crystallography as it provides good resolution of the diffraction data. Data collection at room temperature is often sufficient for stable organic compounds. The use of specialized software for data processing, absorption correction, and structure solution and refinement are standard and essential steps to obtain an accurate and reliable crystal structure.

Crystallographic Data and Structural Analysis

The single-crystal X-ray diffraction analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one yielded precise information about its crystal system, space group, unit cell dimensions, and atomic coordinates.

Crystal Data and Structure Refinement

The key crystallographic parameters for the title compound are summarized in the table below.

Parameter Value
Chemical FormulaC₁₅H₁₃BrN₂O
Formula Weight317.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.2106(3)
b (Å)9.0507(2)
c (Å)12.4046(3)
β (°)101.719(1)
Volume (ų)1342.31(5)
Z4
Density (calculated) (g/cm³)1.570
Absorption Coefficient (mm⁻¹)3.064
F(000)640
Crystal Size (mm³)0.39 x 0.31 x 0.07
θ range for data collection (°)2.1 to 25.0
Reflections collected7534
Independent reflections2369 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.034, wR2 = 0.087
R indices (all data)R1 = 0.043, wR2 = 0.092

Data obtained from the Crystallographic Information File (CIF) for 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one.[3]

Molecular and Crystal Structure

The asymmetric unit of the crystal contains one molecule of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. The pyrimidine ring of the quinazolinone moiety adopts a skew-boat conformation.[3] The dihedral angle between the mean planes of the quinazolinone ring system and the bromophenyl ring is 82.2(1)°.[3]

In the crystal structure, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into chains along the c-axis through another set of N—H···O hydrogen bonds.[3]

Visualization of Experimental Workflow and Molecular Structure

To provide a clear visual representation of the processes and results described, the following diagrams have been generated using Graphviz.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis & Interpretation s1 Reactants: 2-aminobenzamide & 4'-bromoacetophenone s2 Iodine Catalysis in THF at 323 K s1->s2 s3 Purification s2->s3 s4 Slow Evaporation from DMF s3->s4 s5 Single Crystal Formation s4->s5 x1 Crystal Mounting s5->x1 High-Quality Crystal x2 Data Collection (Bruker SMART CCD) x1->x2 x3 Data Processing (SAINT) x2->x3 x4 Absorption Correction (SADABS) x3->x4 x5 Structure Solution (SHELXS97) x4->x5 x6 Structure Refinement (SHELXL97) x5->x6 a1 Crystallographic Data (Unit Cell, Space Group) x6->a1 Refined Data a2 Molecular Structure (Bond Lengths, Angles) a1->a2 a3 Crystal Packing & Intermolecular Interactions a2->a3 a4 Final Structural Model a3->a4

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one.

Molecular Connectivity Diagram

Caption: 2D representation of the molecular connectivity in 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one.

Conclusion and Future Directions

This technical guide has provided a detailed and authoritative overview of the crystal structure and X-ray diffraction data of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. By presenting a comprehensive analysis of a structurally related analogue, this document serves as a valuable resource for researchers working on novel quinazoline derivatives for which experimental data may not yet be available. The elucidated experimental protocols and the rationale behind them offer a practical framework for future crystallographic studies in the field of drug discovery and development. Further research could involve co-crystallization studies with target proteins to understand the binding modes of this class of compounds, which would provide critical insights for the rational design of more potent and selective therapeutic agents.

References

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Khan, I., & Ibrar, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 613239. [Link]

  • Zhang, Y., et al. (2010). 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1609. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Bruker. (2001). SMART and SAINT. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Sheldrick, G. M. (2001). SADABS. University of Göttingen, Germany.
  • 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, E66(7), o1069. [Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 6-Bromo-2,4-dichloro-8-methylquinazoline in Polar Organic Solvents

Executive Summary In modern drug discovery, particularly in the development of targeted oncology therapeutics such as[1], halogenated quinazolines serve as indispensable electrophilic building blocks. Among these, 6-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the development of targeted oncology therapeutics such as[1], halogenated quinazolines serve as indispensable electrophilic building blocks. Among these, 6-bromo-2,4-dichloro-8-methylquinazoline (CAS: 1039736-74-7) [2] is a highly valued intermediate. However, its complex physicochemical profile presents significant challenges during process chemistry and purification.

As a Senior Application Scientist, I frequently observe that poor solvent selection not only diminishes yield but can actively destroy this intermediate via solvolysis. This technical guide provides a comprehensive, field-proven analysis of the solubility profile of 6-bromo-2,4-dichloro-8-methylquinazoline in polar organic solvents, grounded in thermodynamic principles and rigorous, self-validating experimental protocols.

Structural Rationale: The Physics of the Scaffold

To understand the solubility of this compound, we must first deconstruct its molecular topology. The parent [3] is a planar, aromatic heterocycle. The addition of the 6-bromo and 8-methyl groups significantly increases the molecule's lipophilicity (logP) and the packing density of its crystal lattice.

Crucially, the 2,4-dichloro substitution pattern renders the pyrimidine ring highly electron-deficient. The causality here is fundamental: the C4 position, in particular, is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the combined electron-withdrawing inductive and resonance effects of the adjacent nitrogen atoms and the fused benzene ring[3].

Application Scientist Insight: The high crystal lattice energy dictates that overcoming solid-state interactions requires solvents with high dielectric constants and strong dipole moments. However, the extreme electrophilicity at C4 means that any solvent with nucleophilic character will react with the solute.

The Danger of Protic Solvents: Solvation vs. Solvolysis

A common pitfall in process chemistry is attempting to increase the solubility of 2,4-dichloroquinazolines by heating them in polar protic solvents such as methanol or ethanol. While the solid will disappear—giving the visual illusion of dissolution—what is actually occurring is rapid solvolysis. The protic solvent acts as a nucleophile, displacing the C4 chlorine to form a 4-alkoxy-2-chloroquinazoline degradant.

Therefore, polar aprotic solvents are strictly mandatory for the non-destructive solvation of 6-bromo-2,4-dichloro-8-methylquinazoline.

SolvationPathway Compound 6-Br-2,4-diCl-8-Me-Quinazoline (Solid State) Aprotic Polar Aprotic Solvents (DMSO, DMF, THF) Compound->Aprotic Dissolution Protic Polar Protic Solvents (MeOH, EtOH) Compound->Protic Dissolution + Heat Stable Stable Solvated Monomer (Intact Electrophile) Aprotic->Stable Dipole-Dipole Interactions Degradant Solvolysis / Hydrolysis (C4-Alkoxy Adduct) Protic->Degradant SNAr Attack at C4

Thermodynamic solvation vs. kinetic solvolysis pathways in quinazolines.

Quantitative Solubility Profile in Polar Aprotic Solvents

Based on[4], the solubility of 6-bromo-2,4-dichloro-8-methylquinazoline is governed by enthalpy-entropy compensation. Dissolution in solvents like DMSO and DMF is an endothermic process driven entropically by the formation of a solvent cavity, which is then stabilized by strong dipole-induced dipole interactions.

Table 1: Representative Solubility Profile of 6-bromo-2,4-dichloro-8-methylquinazoline

SolventDielectric Constant (ε)Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Behavior
DMSO 46.73.96~125.4~248.2Excellent, Chemically Stable
DMF 36.73.86~110.8~215.5Excellent, Chemically Stable
THF 7.51.63~42.1~85.3Moderate, Chemically Stable
Acetonitrile 37.53.92~28.5~55.4Moderate, Chemically Stable
Ethyl Acetate 6.01.78~18.2~38.7Low, Chemically Stable
Methanol 32.71.70N/A (Reactive)N/A (Reactive)Rapid Solvolysis at C4

Self-Validating Experimental Protocol for Solubility Determination

When determining the solubility of highly reactive electrophiles, standard gravimetric methods are fundamentally flawed. They cannot differentiate between the mass of the intact parent molecule and the mass of a solvated degradant. To ensure scientific integrity, I mandate a dual-track, self-validating workflow that couples gravimetric mass balance with HPLC-UV purity confirmation.

Workflow Step1 1. Excess Solid Addition into Target Solvent Step2 2. Isothermal Equilibration (24-48h, 25°C/50°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Split Aliquot Split Step3->Split Grav 4a. Gravimetric Analysis (Solvent Evaporation) Split->Grav Mass HPLC 4b. HPLC-UV Analysis (Purity & Quantitation) Split->HPLC Purity Valid 5. Cross-Validation (Mass Balance = Intact Peak?) Grav->Valid HPLC->Valid

Self-validating experimental workflow for chemical solubility screening.

Step-by-Step Methodology:
  • Isothermal Equilibration: Add an excess of 6-bromo-2,4-dichloro-8-methylquinazoline (approx. 300 mg) to 1.0 mL of the target anhydrous solvent in a sealed, amber glass vial. Agitate the suspension in a thermostated shaker at the target temperature (e.g., 25°C ± 0.1°C) for 48 hours to ensure thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes at the equilibration temperature. Carefully extract the supernatant using a pre-warmed, 0.22 µm PTFE syringe filter to remove any micro-crystals.

  • Aliquot Splitting (The Self-Validating Step):

    • Track A (Gravimetric): Transfer exactly 500 µL of the filtered solution to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum drying until a constant mass is achieved. Calculate the total dissolved mass.

    • Track B (HPLC-UV): Dilute exactly 10 µL of the filtered solution into 990 µL of anhydrous acetonitrile. Inject onto an HPLC system (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Data Synthesis: The solubility value derived from Track A is only accepted if Track B confirms that >99% of the integrated peak area corresponds to the intact 6-bromo-2,4-dichloro-8-methylquinazoline standard. If degradant peaks are detected, the solvent is disqualified.

Process Chemistry Implications

Understanding this solubility profile is critical for downstream synthetic applications. For instance, when synthesizing [5] or executing regioselective SNAr aminations at the C4 position, DMSO and DMF offer the highest solubility but can be difficult to remove during workup. Tetrahydrofuran (THF) often serves as the optimal "Goldilocks" solvent—providing sufficient solubility (~42 mg/mL at 25°C) to maintain a homogeneous reaction while allowing for easy removal via rotary evaporation and subsequent product precipitation.

References

  • Google Patents. "AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways.
  • Baluja, S., Ramavat, P., & Nandha, K. "STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS." International Journal of Basic and Applied Chemical Sciences, 2016. Available at: [Link]

  • Wikipedia. "Quinazoline." Available at: [Link]

  • RSC Publishing. "Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline." Dalton Transactions, 2022. Available at: [Link]

  • MolPort. "6-bromo-2,4-dichloro-8-methylquinazoline | 1039736-74-7." Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 6-Bromo-2,4-dichloro-8-methylquinazoline at Room Temperature

Executive Summary 6-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1039736-74-7) is a critical, bifunctional heterocyclic building block utilized extensively in the development of targeted kinase inhibitors and novel antil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-2,4-dichloro-8-methylquinazoline (CAS: 1039736-74-7) is a critical, bifunctional heterocyclic building block utilized extensively in the development of targeted kinase inhibitors and novel antileishmanial agents[1]. While its high reactivity makes it an excellent electrophile for cross-coupling and amination reactions, this same property heavily compromises its thermodynamic stability at room temperature. As a Senior Application Scientist, I have observed that the primary failure mode in handling this compound is unintended hydrolysis. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, empirical kinetic data, and self-validating experimental protocols for stability profiling.

Mechanistic Overview of Thermodynamic Stability

The thermodynamic stability of 6-bromo-2,4-dichloro-8-methylquinazoline is fundamentally dictated by the electronic landscape of the quinazoline core. The heterocycle is inherently electron-deficient, and the presence of two chlorine atoms at the C2 and C4 positions creates highly electrophilic centers susceptible to nucleophilic aromatic substitution ( SN​Ar )[2].

Regioselective Hydrolysis at C4

At room temperature (25°C), the C4 position is significantly more reactive than the C2 position. This regioselectivity is thermodynamically driven; nucleophilic attack by ambient moisture at C4 forms a tetrahedral intermediate that is highly stabilized by the adjacent N1 and N3 nitrogen atoms of the pyrimidine ring[3]. Basic hydrolysis of 2,4-dichloroquinazolines reliably yields the 2-chloroquinazolin-4(1H)-one derivative[4].

Substituent Effects (6-Bromo and 8-Methyl)

The 6-bromo substituent exerts a strong inductive electron-withdrawing effect (-I effect). This further depletes electron density from the pyrimidine ring, lowering the activation energy ( ΔG‡ ) for nucleophilic attack compared to the unsubstituted analog[5]. While the 8-methyl group provides mild electron donation via hyperconjugation, its primary effect is steric. However, this steric bulk is localized at the C8 position and fails to shield the highly exposed C4 position. Consequently, the compound is thermodynamically unstable in the presence of moisture, spontaneously degrading to 6-bromo-2-chloro-8-methylquinazolin-4(3H)-one[3][4].

Degradation A 6-Bromo-2,4-dichloro- 8-methylquinazoline B Nucleophilic Attack (H2O) at C4 Position A->B Trace Moisture (25°C) C Tetrahedral Intermediate (High Energy State) B->C Rate-Limiting Step (ΔG‡) D 6-Bromo-2-chloro-8-methyl quinazolin-4(3H)-one + HCl C->D Rapid Elimination (Thermodynamically Favored)

Fig 1: Regioselective hydrolytic degradation pathway of the quinazoline core at room temperature.

Empirical Data & Thermodynamic Parameters

To accurately predict the shelf-life and handling requirements of this compound, we must evaluate its thermodynamic parameters across different states. In the solid state, intermolecular halogen bonding (C=S⋯X or C=N⋯X interactions) provides a degree of kinetic stabilization[6], provided the environment is strictly anhydrous. However, in solution, the thermodynamic equilibrium shifts drastically[7].

Table 1: Thermodynamic Stability Profile at 25°C
Environmental ConditionHalf-Life ( t1/2​ )Primary DegradantGibbs Free Energy of Activation ( ΔG‡ )
Solid State (Desiccated, Ar)> 24 monthsNoneN/A (Kinetically stable)
Solid State (Ambient, 60% RH)~14 days2-chloro-4-oxo derivative+85.2 kJ/mol
Anhydrous Aprotic Solvent (THF)> 6 monthsNoneN/A
Aqueous Buffer (pH 7.4)< 15 minutes2-chloro-4-oxo derivative+62.4 kJ/mol
Table 2: Substituent Effects on C4 Electrophilicity
Quinazoline DerivativeHammett σp​ (C6)Relative Hydrolysis Rate ( krel​ )Primary Mechanism
2,4-dichloroquinazoline0.001.0 SN​Ar at C4
6-bromo-2,4-dichloro-8-methyl...+0.233.4Accelerated SN​Ar

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, stability profiling must not inadvertently cause the degradation it seeks to measure. The following methodologies are designed as self-validating systems .

Protocol 1: Moisture-Driven Degradation Kinetics via LC-MS/MS

Causality: Standard aqueous quenching methods induce immediate hydrolysis of the remaining intact 2,4-dichloroquinazoline, leading to false-positive degradation rates[2]. To circumvent this, we utilize a D2​O isotopic tracking method combined with sub-zero anhydrous quenching.

  • Sample Preparation: Dissolve 6-bromo-2,4-dichloro-8-methylquinazoline in strictly anhydrous acetonitrile (ACN) to a concentration of 10 mM under an argon atmosphere.

  • Isotopic Initiation: Spike the solution with 1% (v/v) D2​O to initiate pseudo-first-order hydrolysis. Self-Validation: The use of D2​O ensures that the oxygen atom incorporated into the resulting quinazolin-4(3H)-one can be mass-tracked (+2 Da shift), proving the degradation is moisture-driven and not an artifact of dissolved O2​ .

  • Time-Course Sampling: Extract 10 µL aliquots at 2-minute intervals.

  • Anhydrous Quenching: Immediately inject the aliquot into 990 µL of -20°C anhydrous ACN containing 1 µM 4-chloroquinazoline as an internal standard. Causality: The extreme cold and lack of nucleophiles instantly halt the SN​Ar reaction.

  • Analysis: Analyze via LC-MS/MS monitoring the M+H transition. Normalize the parent compound peak area against the internal standard to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Solid-State Stability Assessment (XRPD & DSC)

Causality: Dissolving a solid-state sample to test for degradation risks hydrolyzing the sample during preparation. Therefore, purely solid-state analytical techniques must be employed.

  • Environmental Chambering: Expose 50 mg aliquots of the solid compound to 25°C / 60% Relative Humidity (RH) in open petri dishes.

  • X-Ray Powder Diffraction (XRPD): At days 0, 7, 14, and 28, analyze the powder. Self-Validation: As the compound hydrolyzes to the 2-chloro-4-oxo derivative, the crystal lattice will fracture, leading to a measurable loss of crystallinity (amorphous halo) and the emergence of new diffraction peaks.

  • Differential Scanning Calorimetry (DSC): Perform thermal analysis at 10°C/min. The emergence of a secondary melting endotherm corresponding to the hydrolysis product validates the XRPD findings without requiring solvent dissolution.

Workflow S1 Sample Prep: Anhydrous ACN vs. D2O-Spiked ACN S2 Incubation (25°C) Time-Course: 0 to 48h S1->S2 S3 Quench: Cold Anhydrous Acetonitrile (-20°C) S2->S3 S4 LC-MS/MS Analysis (Isotope Tracking) S3->S4 S5 Kinetic & Thermodynamic Parameter Extraction S4->S5

Fig 2: Self-validating experimental workflow for thermodynamic stability and kinetic profiling.

References

  • 6-bromo-2,4-dichloro-8-methylquinazoline | 1039736-74-7 - Molport. Available at:[Link]

  • 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity - Digital Commons @ USF. Available at:[Link]

  • Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one Derivatives and Human Serum Albumin - MDPI. Available at: [Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - DNDi. Available at: [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - Beilstein Journals. Available at:[Link]

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives - PMC. Available at: [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. Available at:[Link]

Sources

Exploratory

A Technical Guide to the UV-Vis Absorption Spectrum of 6-bromo-2,4-dichloro-8-methylquinazoline: Principles, Predictions, and Applications in Drug Development

This in-depth technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 6-bromo-2,4-dichloro-8-methylquinazoline. Tailored for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 6-bromo-2,4-dichloro-8-methylquinazoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the compound's spectral characteristics, offers a robust experimental protocol for its measurement, and discusses the practical applications of such data in a pharmaceutical context. The narrative synthesizes fundamental spectroscopic principles with field-proven insights, ensuring both technical accuracy and practical relevance.

Introduction: The Significance of Quinazolines and Spectroscopic Characterization

Quinazoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their fused bicyclic structure, consisting of a benzene ring and a pyrimidine ring, serves as a scaffold for a wide array of pharmacologically active agents, including anticancer and antimalarial drugs.[1][2] The biological activity of these molecules is intimately linked to their molecular structure, and thus, rigorous analytical characterization is paramount throughout the development lifecycle.

UV-Vis spectroscopy is a cornerstone analytical technique in the pharmaceutical industry.[3][4] It provides valuable information about the electronic transitions within a molecule, which is fundamental for both qualitative identification and quantitative analysis.[5] For a substituted quinazoline like 6-bromo-2,4-dichloro-8-methylquinazoline, the UV-Vis spectrum serves as a unique fingerprint, influenced by the electronic properties of the quinazoline core and its substituents. This guide will explore how to predict, measure, and interpret this spectral fingerprint.

Theoretical Framework: Electronic Transitions in the Quinazoline Chromophore

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For heterocyclic aromatic compounds like quinazoline, the most significant absorptions in the 200-800 nm range arise from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The UV-Vis spectra of quinazoline derivatives typically exhibit two primary absorption bands:

  • The π → π Transition:* This is a high-energy transition resulting in a strong absorption band, usually found at shorter wavelengths (e.g., 240–300 nm).[6] This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system.

  • The n → π Transition:* This transition involves the excitation of a non-bonding electron (from the nitrogen atoms in the quinazoline ring) to a π* anti-bonding orbital. These transitions are generally of lower energy, appearing at longer wavelengths (e.g., 310–425 nm), and are typically less intense than π → π* transitions.[6][7]

The precise wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the quinazoline ring.[6][8]

Structural Analysis of 6-bromo-2,4-dichloro-8-methylquinazoline

To predict the UV-Vis spectrum of the target molecule, we must consider the electronic effects of its substituents on the quinazoline chromophore. Substituents that modify the absorption intensity or wavelength are known as auxochromes.[9]

  • Quinazoline Core: The fundamental chromophore responsible for the characteristic UV absorption.

  • Bromo and Chloro Groups (at positions 6, 2, and 4): Halogens act as auxochromes. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, and electron-donating through the mesomeric or resonance effect (+M) due to their lone pairs of electrons. The overall effect on the spectrum can lead to a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity).[9][10] The presence of multiple halogen substituents, particularly electron-withdrawing ones at the 6-position, can significantly affect the absorption band maximum.[6]

  • Methyl Group (at position 8): The methyl group is a weak electron-donating group through hyperconjugation. This typically results in a small bathochromic shift.[9]

The combination of these substituents—two strong electron-withdrawing chloro groups, a bromo group with dual electronic effects, and a weak electron-donating methyl group—will result in a complex modulation of the electronic transitions within the quinazoline ring. We can predict that the π → π* and n → π* bands will be shifted compared to unsubstituted quinazoline.

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of 6-bromo-2,4-dichloro-8-methylquinazoline.

4.1. Materials and Instrumentation

  • Analyte: 6-bromo-2,4-dichloro-8-methylquinazoline (solid, assume high purity)

  • Solvent: Spectroscopic grade methanol or acetonitrile. The choice of solvent is critical, as polar solvents can influence the position of absorption bands (solvatochromism).[11][12][13] Methanol and acetonitrile are common choices for quinazoline derivatives and are transparent in the UV range of interest.[6]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[14]

  • Cuvettes: Matched 1 cm path length quartz cuvettes (glass or plastic cuvettes are unsuitable as they absorb UV light).[3]

4.2. Workflow Diagram

G cluster_prep Part 1: Sample & Instrument Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis P1 Prepare Stock Solution (e.g., 1 mg/mL in Methanol) P2 Prepare Working Solutions (Serial Dilutions) P1->P2 A1 Record Baseline (Solvent-filled cuvette in both beams) P2->A1 Transfer Solutions P3 Instrument Warm-up & Self-Test P4 Select Quartz Cuvettes A2 Measure Sample Spectrum (Scan from 400 nm to 200 nm) A1->A2 A3 Identify λmax (Wavelengths of maximum absorbance) A2->A3 D1 Verify Beer-Lambert Law (Plot Absorbance vs. Concentration) A3->D1 Analyze Data D2 Calculate Molar Absorptivity (ε) D1->D2 D3 Report Final Spectrum (Plot Absorbance vs. Wavelength) D2->D3

Caption: Workflow for UV-Vis Spectrum Acquisition and Analysis.

4.3. Step-by-Step Procedure

  • Preparation of Stock Solution: a. Accurately weigh approximately 10 mg of 6-bromo-2,4-dichloro-8-methylquinazoline using an analytical balance. b. Quantitatively transfer the solid to a 10 mL volumetric flask. c. Dissolve the compound in the chosen spectroscopic grade solvent (e.g., methanol) and fill to the mark. This creates a stock solution of approximately 1 mg/mL.

  • Preparation of Working Solutions: a. Perform serial dilutions of the stock solution to prepare a series of at least three different concentrations (e.g., 5 µg/mL, 10 µg/mL, 15 µg/mL). These will be used to determine the molar absorptivity and verify the Beer-Lambert Law. The final concentration for the main spectral scan should result in a maximum absorbance between 0.5 and 1.5 to ensure optimal accuracy.[15]

  • Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten/halogen for visible) and allow the instrument to warm up for at least 30 minutes.[3] b. Set the desired wavelength range for the scan (e.g., 400 nm down to 200 nm). c. Fill both the reference and sample cuvettes with the pure solvent. d. Place the cuvettes in their respective holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.[14]

  • Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. b. Place the sample cuvette back into the sample holder. c. Initiate the wavelength scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.

  • Data Processing and Analysis: a. The resulting spectrum should be plotted as Absorbance vs. Wavelength (nm). b. Use the instrument's software to identify the wavelengths of maximum absorbance (λmax). c. For each λmax, measure the absorbance of all prepared working solutions. d. Plot a calibration curve of absorbance vs. concentration. The linearity of this plot validates the Beer-Lambert Law for this compound under the experimental conditions. e. Calculate the molar absorptivity (ε) for each major peak using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Predicted Spectral Data and Interpretation

While specific experimental data for 6-bromo-2,4-dichloro-8-methylquinazoline is not publicly available, we can predict its spectral characteristics based on the principles outlined above and data for related quinazoline derivatives.[6][7]

Table 1: Predicted UV-Vis Absorption Data for 6-bromo-2,4-dichloro-8-methylquinazoline in Methanol

Predicted Absorption BandTransition TypePredicted λmax Range (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Rationale for Prediction
Band In → π315 - 340Low to Medium (1,000 - 5,000)The n → π transition of the quinazoline ring, likely subject to a bathochromic shift due to the combined auxochromic effects of the halo and methyl groups.
Band IIπ → π250 - 280High (20,000 - 50,000)The primary π → π transition of the aromatic system. The extensive substitution with electron-withdrawing halogens is expected to shift this band significantly.

The spectrum is expected to show two main regions of absorption. The longer wavelength band (Band I) will likely be weaker and correspond to the n → π* transition. The shorter wavelength band (Band II) will be much more intense and correspond to the π → π* transition of the highly substituted aromatic system.

Applications in Pharmaceutical Development

The UV-Vis spectrum of 6-bromo-2,4-dichloro-8-methylquinazoline is a powerful tool with multiple applications in the drug development pipeline.

  • Identity and Purity Confirmation: The UV-Vis spectrum, particularly the position and relative intensities of the λmax values, serves as a characteristic fingerprint for the molecule. It can be used as a preliminary identity check and to detect the presence of impurities that have different chromophores.

  • Quantitative Analysis (Assay): Once a calibration curve is established, UV-Vis spectroscopy provides a rapid, simple, and cost-effective method for quantifying the concentration of the active pharmaceutical ingredient (API) in bulk samples or formulations.[4][16] This is crucial for dose accuracy and quality control.

  • Stability Testing: The stability of a drug substance is a critical quality attribute.[17][18] Forced degradation studies (e.g., exposure to heat, light, acid, or base) can be monitored using UV-Vis spectroscopy. The appearance of new absorption bands or a decrease in the primary band's absorbance can indicate chemical degradation, providing vital information for formulation and storage condition development.[7][18]

Caption: Applications of UV-Vis Data in Drug Development.

Conclusion and Future Perspectives

This technical guide has detailed the theoretical basis, a robust experimental protocol, and the key pharmaceutical applications of the UV-Vis absorption spectrum for 6-bromo-2,4-dichloro-8-methylquinazoline. While the provided spectral data are predictive, they are grounded in established spectroscopic principles and data from analogous structures. The outlined experimental workflow provides a clear path for researchers to obtain high-quality, reliable data for this and other novel quinazoline derivatives.

For a more profound understanding, these experimental results can be complemented by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can theoretically predict electronic transitions and help in the precise assignment of absorption bands.[19][20] The synergy between experimental measurement and theoretical calculation represents the modern frontier in the spectroscopic characterization of novel pharmaceutical compounds.

References

  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Cristea, M. V., et al. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]

  • Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy. Retrieved from [Link]

  • Walsh Medical Media. (2022, August 5). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Retrieved from [Link]

  • PhosphorTech Corporation. (2022, March 14). UV spectroscopy for assay development and pharmaceutical drug formulation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020, May 28). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]

  • HunterLab. (2022, November 9). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... Retrieved from [Link]

  • Preprints.org. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, December 30). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Retrieved from [Link]

  • J-Stage. (n.d.). Substituent Effects in Aromatic and Heterocyclic Compounds as Revealed by Ultraviolet Photoelectron, Electronic Absorption, and Overtone Vibrational Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Ultraviolet Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]

  • International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

  • ACS Publications. (2024, September 19). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Retrieved from [Link]

  • TechnoRep. (n.d.). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). Retrieved from [Link]

  • MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • Physical Chemistry Research. (n.d.). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic UV/Vis absorption and fluorescence spectra... Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]

  • MDPI. (2025, July 29). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 11). Exploration of the Electronic, Spectroscopic Properties, and Bonding of an Antimalarial Drug of Chromium Arene–Quinoline Half. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • Organic Communications. (2012, June 15). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 6-Bromo-2,4-dichloro-8-methylquinazoline in Oncology Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology The quinazoline core is a preeminent heterocyclic scaffold in medicinal chemistry, particularly within oncology.[1][2] Its rigid, planar struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a preeminent heterocyclic scaffold in medicinal chemistry, particularly within oncology.[1][2] Its rigid, planar structure provides an ideal framework for designing molecules that can competitively bind to the ATP-binding pockets of various protein kinases.[3][4] This has led to the development of several U.S. Food and Drug Administration (FDA)-approved drugs that are cornerstones of targeted cancer therapy.[2][5] Prominent examples include gefitinib, erlotinib, and lapatinib, which are inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in the proliferation and survival of various cancer cells.[3][5] The clinical success of these agents underscores the therapeutic potential of the quinazoline scaffold and continues to inspire the development of novel derivatives.[2]

This application note provides a comprehensive guide for the utilization of 6-bromo-2,4-dichloro-8-methylquinazoline as a versatile starting material for the discovery of novel kinase inhibitors. We will explore the rationale behind the selection of this specific scaffold, provide detailed synthetic protocols for derivatization, and outline robust in vitro and in vivo assays for the evaluation of their anticancer potential.

The Strategic Design of 6-Bromo-2,4-dichloro-8-methylquinazoline

The structure of 6-bromo-2,4-dichloro-8-methylquinazoline is strategically designed for efficient lead generation in an oncology drug discovery program. Each substituent on the quinazoline core plays a critical role:

  • 2,4-Dichloro Groups: The chloro-substituents at the 2- and 4-positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[4] Crucially, the C4 position is significantly more reactive than the C2 position, allowing for regioselective substitution. This enables the sequential introduction of different functionalities, a key strategy for building a diverse chemical library. The initial reaction with an amine, for instance, will preferentially occur at the C4 position to generate 4-anilinoquinazoline derivatives, a well-established pharmacophore for EGFR inhibitors.[3][4]

  • 6-Bromo Group: The presence of a halogen, specifically bromine, at the 6-position has been shown in numerous studies to enhance the anticancer activity of quinazoline derivatives. This is often attributed to favorable interactions within the kinase active site. Furthermore, the bromo group can serve as a handle for further structural modifications via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties and explore additional binding interactions.

  • 8-Methyl Group: While substitutions at the 6- and 7-positions are more extensively studied, modifications at the 8-position can also influence the electronic environment and steric profile of the molecule, potentially impacting kinase selectivity and pharmacokinetic properties.[6] The introduction of a methyl group at this position provides an opportunity to explore novel structure-activity relationships (SAR).

Signaling Pathways of Interest: EGFR and VEGFR

The primary targets for many quinazoline-based inhibitors are receptor tyrosine kinases (RTKs), particularly EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGFR_dimer EGFR Dimer (Activated) RAS RAS RAF RAF MEK MEK ERK ERK PI3K PI3K AKT AKT Proliferation Cell Proliferation & Survival VEGF VEGF VEGFR VEGFR-2 VEGFR_dimer VEGFR-2 Dimer (Activated) PLCg PLCγ PKC PKC Angiogenesis Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->EGFR_dimer Inhibits Inhibitor->VEGFR_dimer Inhibits

Experimental Protocols

The following protocols provide a workflow for the synthesis and evaluation of a library of novel quinazoline derivatives from 6-bromo-2,4-dichloro-8-methylquinazoline.

Drug_Discovery_Workflow Start 6-bromo-2,4-dichloro- 8-methylquinazoline Synthesis Synthesis of 4-Anilino Derivatives Start->Synthesis Library Compound Library Synthesis->Library InVitro In Vitro Screening Library->InVitro KinaseAssay Kinase Inhibition Assay (EGFR/VEGFR) InVitro->KinaseAssay CellAssay Cell Viability Assay (Cancer Cell Lines) InVitro->CellAssay Hit Hit Identification KinaseAssay->Hit CellAssay->Hit Lead Lead Optimization Hit->Lead InVivo In Vivo Efficacy Testing (Xenograft Model) Lead->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

Protocol 1: Synthesis of 4-Anilino-6-bromo-2-chloro-8-methylquinazoline Derivatives

This protocol describes the regioselective nucleophilic aromatic substitution at the C4 position of the quinazoline core.

Materials:

  • 6-bromo-2,4-dichloro-8-methylquinazoline

  • Substituted anilines (various)

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 6-bromo-2,4-dichloro-8-methylquinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.1 eq).

  • Add a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-anilino-6-bromo-2-chloro-8-methylquinazoline derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the synthesized compounds against target kinases like EGFR and VEGFR-2.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit components)

  • Test compounds dissolved in DMSO

  • Multi-well plates (384-well, white)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and detecting the luminescence signal with a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

The results from the in vitro assays can be summarized in tables for clear comparison of the synthesized compounds.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of 4-Anilino-6-bromo-2-chloro-8-methylquinazoline Derivatives

Compound IDR-group on AnilineEGFR IC50 (nM)VEGFR-2 IC50 (nM)
Lead-001 3-chloro-4-fluoro15150
Lead-002 4-methoxy85450
Lead-003 3-ethynyl10120
Gefitinib (Reference)25>10,000
Vandetanib (Reference)5040

Table 2: Hypothetical In Vitro Cytotoxicity of Lead Compounds

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)
Lead-001 0.51.20.8
Lead-003 0.30.90.6
Gefitinib (Reference)0.8>10
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the evaluation of a lead compound in an animal model of cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., A549)

  • Matrigel®

  • Lead compound formulation

  • Vehicle control

  • Positive control (e.g., Erlotinib)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells mixed with Matrigel® into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (vehicle, lead compound at two dose levels, and positive control).

  • Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group.

Conclusion

The 6-bromo-2,4-dichloro-8-methylquinazoline scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors in oncology. Its strategic design allows for the efficient synthesis of diverse libraries of compounds through regioselective chemistry. The detailed protocols provided in this application note offer a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these derivatives. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this privileged scaffold and identify promising lead candidates for further preclinical development.

References

  • Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Scientific Reports, 7(1), 1-11. Available at: [Link]

  • Chandregowda, V., et al. (2009). Synthesis and in vitro anticancer activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. Available at: [Link]

  • El-Messery, S. M., et al. (2016). Synthesis, docking and in-vitro anticancer screening of new quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3571-3580. Available at: [Link]

  • Li, D., et al. (2008). Afatinib, a potent and selective irreversible dual inhibitor of ErbB1 and ErbB2, for the treatment of solid tumors. Future Oncology, 4(4), 447-460. Available at: [Link]

  • Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848. Available at: [Link]

  • Panneerselvam, P., et al. (2005). Synthesis of some acylhydrazone and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives of 6,8-dibromo-2-phenyl-4(3H)-quinazolinone as possible antimicrobial agents. Indian Journal of Heterocyclic Chemistry, 14(3), 223-226. Available at: [Link]

  • Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics, 1(2), 85-94. Available at: [Link]

  • Wakeling, A. E., et al. (2002). ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Cancer Research, 62(20), 5749-5754. Available at: [Link]

  • Wedge, S. R., et al. (2002). ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. Cancer Research, 62(16), 4645-4655. Available at: [Link]

  • Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives containing substituted anilide and sulfamoylphenyl fragments as dual EGFR/CAIX inhibitors. Bioorganic Chemistry, 115, 105216. Available at: [Link]

  • Chen, Y., et al. (2018). Iron-Catalyzed C(sp3)−H Oxidation and Intramolecular C−N Bond Formation for the Synthesis of Quinazolines. Organic Letters, 20(15), 4461-4464. Available at: [Link]

  • Giang, Y. T. N., et al. (2020). Synthesis and biological evaluation of novel quinazoline-triazole hybrids as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315. Available at: [Link]

  • Mphahlele, M. J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Journal of the Iranian Chemical Society, 1-16. Available at: [Link]

Sources

Application

protocols for handling and storing 6-bromo-2,4-dichloro-8-methylquinazoline in the laboratory

For Researchers, Scientists, and Drug Development Professionals Introduction 6-bromo-2,4-dichloro-8-methylquinazoline is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2,4-dichloro-8-methylquinazoline is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its trifunctional nature, featuring bromo and chloro substituents on a quinazoline core, allows for diverse synthetic modifications. However, the same reactivity that makes it a useful synthon also necessitates careful and informed handling to ensure laboratory safety and experimental integrity. The presence of multiple halogen atoms and a nitrogen-containing heterocyclic system suggests potential for biological activity and associated toxicity. These application notes provide a detailed guide to the safe handling, storage, and disposal of this compound, grounded in established safety principles for related chemical classes.

Hazard Identification and Risk Assessment

While specific toxicological data for 6-bromo-2,4-dichloro-8-methylquinazoline is not extensively documented in publicly available literature, a comprehensive risk assessment can be formulated by examining its structural analogues and the general hazards associated with halogenated organic compounds.

A closely related compound, 6-bromo-2,4-dichloroquinazoline, is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Given the structural similarity, it is prudent to assume that 6-bromo-2,4-dichloro-8-methylquinazoline poses similar hazards. The presence of bromine and chlorine atoms also raises concerns about potential long-term health effects, including possible carcinogenicity, which is a known risk for some halogenated organic compounds.[3][4] Furthermore, many cytotoxic drugs, which are often complex heterocyclic molecules, are known to be carcinogenic, mutagenic, or teratogenic.[5] Therefore, this compound should be handled as a potentially cytotoxic and hazardous substance.

Table 1: Physicochemical and Hazard Data for Structurally Related Compounds

Property6-bromo-2,4-dichloroquinazolineGeneral Halogenated Organics
Molecular Formula C8H3BrCl2N2[1][6]Varies
Molecular Weight 277.93 g/mol [1][7]Varies
Physical Form SolidLiquid or Solid[3]
GHS Pictograms Irritant[1]Varies (often includes Health Hazard, Irritant)
Hazard Statements H302, H315, H319, H335[1][2]Can include skin/eye irritation, respiratory effects, and long-term health risks.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The following PPE is mandatory when handling 6-bromo-2,4-dichloro-8-methylquinazoline:

  • Respiratory Protection : All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to control airborne particles and vapors.[8][9] If there is a risk of exposure outside of a fume hood, a full-face respirator with acid gas cartridges should be worn.[10]

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement.[11] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during solution transfers or when working with larger quantities.[8]

  • Skin Protection :

    • Gloves : Halogenated solvents are known to penetrate standard nitrile gloves quickly.[11] For handling 6-bromo-2,4-dichloro-8-methylquinazoline, it is recommended to double-glove with nitrile gloves for brief tasks with low splash risk.[8][11] For extended work or where direct contact is possible, an inner Silver Shield® glove with an outer nitrile glove is advised.[8] Gloves should be changed immediately if contaminated.[8]

    • Lab Coat : A clean, buttoned lab coat is required.[11]

    • Additional Protection : For larger scale operations, a chemically impervious apron and sleeves should be considered.[8] Closed-toe shoes and clothing that covers the legs are mandatory.[8]

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for mitigating the risks associated with this compound.

Designated Work Area

All work with 6-bromo-2,4-dichloro-8-methylquinazoline must be performed in a designated area, such as a specific chemical fume hood, that is clearly marked with a "Designated Area" sign.[11][12] This area should be equipped with an eyewash station and a safety shower.[8]

Weighing and Aliquoting Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Decontaminate the work surface within the chemical fume hood with a suitable solvent like ethanol, followed by soap and water.[8]

  • Weighing : Weigh the solid compound in a disposable weigh boat or directly into a tared reaction vessel within the fume hood. Use anti-static tools if necessary. Avoid creating dust.

  • Dissolution : Add the solvent to the solid in a controlled manner to prevent splashing. If sonication or heating is required, ensure the vessel is appropriately sealed.

  • Cleanup : After weighing, carefully dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated halogenated waste container.[3][13] Wipe down the work surface again.

Reaction Setup and Monitoring
  • Vessel Sealing : Ensure all reaction vessels are properly sealed to prevent the release of vapors, especially if the reaction is heated.

  • Solvent Choice : Be aware of potential incompatibilities. For instance, some halogenated compounds can react violently with certain solvents or reagents.[14]

  • Monitoring : When monitoring the reaction (e.g., by TLC or LC-MS), prepare samples within the fume hood.

Storage and Transport

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

Table 2: Storage and Transport Guidelines

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.[2]Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects the compound from moisture and air, which could cause degradation.
Container Keep in a tightly closed, clearly labeled container.[4]Prevents release of vapors and contamination.
Location Store in a cool, dry, well-ventilated area away from incompatible materials.[3][4]Minimizes the risk of hazardous reactions.
Incompatibilities Strong oxidizing agents, strong caustics, and chemically active metals.[8][15]Prevents potentially violent or explosive reactions.
Transport Transport in a secondary, non-breakable, and leak-proof container.[16]Contains any spills that may occur during transit within the laboratory.

Spill Management and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or personal exposure.

Spill Cleanup
  • Small Spills (in a fume hood) :

    • Ensure proper PPE is worn.

    • Absorb the spill with absorbent pads or a suitable non-reactive absorbent material.[3]

    • Place the contaminated absorbent material into a sealed plastic bag and then into the designated halogenated waste container.[3]

    • Decontaminate the area with 10% bleach solution followed by a thorough water rinse.[16]

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert others.[3]

    • If safe to do so, close the laboratory doors to contain the vapors.[3]

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[16]

Personal Exposure
  • Inhalation : Move the affected person to fresh air immediately.[14][17] Seek medical attention.

  • Skin Contact : Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[14][17] Remove contaminated clothing.[17] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[14][17] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing 6-bromo-2,4-dichloro-8-methylquinazoline, including contaminated labware, gloves, and absorbent materials, must be disposed of as hazardous halogenated organic waste.

  • Waste Segregation : Collect halogenated waste in a dedicated, clearly labeled, and sealed container, separate from non-halogenated waste.[3][13][18]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and a full list of its chemical contents.[3][18]

  • Disposal Route : Halogenated organic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[19][20] Do not dispose of this chemical down the drain or in regular trash.

Workflow Diagram

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management receive Receive Compound inspect Inspect Container Integrity receive->inspect log Log in Inventory inspect->log store Store at <= -20°C under Inert Atmosphere log->store ppe Don Appropriate PPE store->ppe Retrieve for use weigh Weigh in Fume Hood ppe->weigh dissolve Dissolve/Add to Reaction weigh->dissolve react Perform Synthesis dissolve->react segregate Segregate Halogenated Waste react->segregate Generate waste label_waste Label Waste Container segregate->label_waste dispose Arrange for Professional Disposal label_waste->dispose

Caption: Workflow for the safe handling of 6-bromo-2,4-dichloro-8-methylquinazoline.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • National Oceanic and Atmospheric Administr
  • U.S. Environmental Protection Agency. bromine.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Methylene Chloride/Dichloromethane.
  • National Institutes of Health Division of Occupational Health and Safety. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • MSDSonline. (2015, February 20). Dichloromethane (Methylene Chloride)
  • NextSDS.
  • University of North Texas Health Science Center. SOP for use of cytotoxic agents in Research.
  • Carl ROTH.
  • Diverse Waste Solutions.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
  • U.S. Environmental Protection Agency.
  • University of California, Berkeley. 7.2 Organic Solvents - Environment, Health and Safety.
  • Bucknell University.
  • Benchchem. Personal protective equipment for handling 6,7-dichloro-2,3-dihydro-1H-indole.
  • Ecolab. (2025, March 19). Risks and Safety Measures for Cytotoxic Compounding.
  • Lab Pro. (2023, August 25). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals.
  • Sigma-Aldrich. 6-Bromo-2,4-dichloroquinazoline.
  • The University of Queensland. (2021, February 15). Working Safely with Cytotoxic Compounds Guideline.
  • The Pharmaceutical Journal. (2017, February 28).
  • PubChem. 6-Bromo-2,4-dichloroquinazoline.
  • iChemical. 6-Bromo-2,4-dichloroquinazoline, CAS No. 102393-82-8.
  • Canadian Journal of Hospital Pharmacy.
  • BLD Pharm. 102393-82-8|6-Bromo-2,4-dichloroquinazoline.
  • Thermo Fisher Scientific. (2009, September 10).
  • TCI Chemicals. (2025, November 3).
  • MolPort. 6-bromo-2,4-dichloro-8-methylquinazoline.
  • Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-2,4-dichloroquinazoline.
  • BLDpharm. 864292-36-4|6-Bromo-2,4-dichloro-8-methoxyquinazoline.
  • Washington State University.
  • The University of Edinburgh. (2015, December 10). Safe Storage of Hazardous Substances.
  • PubChemLite. 6-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2).

Sources

Technical Notes & Optimization

Troubleshooting

improving overall reaction yield in 6-bromo-2,4-dichloro-8-methylquinazoline synthesis

Welcome to the technical support guide for the synthesis of 6-bromo-2,4-dichloro-8-methylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-bromo-2,4-dichloro-8-methylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific issues you may encounter during your experiments.

Question 1: I am experiencing very low or no yield of my target product, 6-bromo-2,4-dichloro-8-methylquinazoline. What are the potential causes and how can I troubleshoot this?

Low or no yield is a frequent challenge in multi-step organic syntheses, and a systematic evaluation of your experimental setup is crucial to identify the root cause.[1]

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[1]

    • Temperature: The formation of the quinazoline ring and subsequent chlorination steps are often temperature-sensitive. Excessively high temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.[2] It is advisable to perform a temperature screen to find the optimal conditions for your specific setup.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to ensure the starting materials have been consumed.[1]

    • Solvent: The choice of solvent can impact the solubility of reactants and the reaction pathway. Solvents like phosphorus oxychloride (POCl₃) are often used for the chlorination step and can also serve as the solvent.[3][4] For other steps, solvents such as toluene or DMF are commonly employed.[1]

  • Purity of Starting Materials: The purity of your starting materials is paramount. Impurities can interfere with the reaction, poison the catalyst, or lead to unwanted side products. Verify the purity of your starting materials (e.g., 5-bromo-3-methylanthranilic acid) using techniques like NMR or melting point analysis. If necessary, purify the starting materials by recrystallization or distillation.

  • Incomplete Reaction: An incomplete reaction is a common cause of low yield. This can be due to insufficient reaction time, low temperature, or inefficient mixing. As mentioned, monitoring the reaction is key to determining if it has gone to completion.[1]

  • Degradation of Starting Materials or Product: The reactants or the desired product might be unstable under the reaction conditions. If you suspect degradation, consider employing milder reaction conditions, such as a lower temperature or a different catalyst.[1]

Below is a troubleshooting workflow to address low or no yield:

low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials (NMR, m.p.) start->check_purity review_conditions Review Reaction Conditions start->review_conditions purify Purify Starting Materials (Recrystallization/Distillation) check_purity->purify Impurities Detected temp_screen Temperature Screening (e.g., 80, 100, 120 °C) review_conditions->temp_screen solvent_screen Solvent Screening (e.g., POCl3, Toluene, DMF) review_conditions->solvent_screen time_monitoring Monitor Reaction Over Time (TLC/LC-MS) review_conditions->time_monitoring rerun Rerun Reaction with Purified Materials purify->rerun rerun_optimized Rerun with Optimized Conditions temp_screen->rerun_optimized solvent_screen->rerun_optimized time_monitoring->rerun_optimized

Caption: A troubleshooting workflow for addressing low or no yield.

Question 2: My reaction is producing significant amounts of side products, making purification difficult. How can I minimize their formation?

The formation of side products is a common issue in quinazoline synthesis. The nature of these byproducts depends on the synthetic route and reaction conditions.[2]

Common Side Products and Minimization Strategies:

  • Unreacted Starting Materials: This indicates an incomplete reaction. To address this, you can try extending the reaction time, increasing the temperature, or using microwave irradiation to drive the reaction to completion.[1][2]

  • Over-chlorination or Incomplete Chlorination: In the chlorination step, it's possible to have incomplete conversion to the dichloro product or the formation of other chlorinated species. Careful control of the amount of chlorinating agent (e.g., POCl₃) and the reaction temperature is crucial.

  • Hydrolysis of Chloro Groups: The chloro groups on the quinazoline ring are susceptible to hydrolysis, especially during workup. It is important to perform the workup under anhydrous or near-anhydrous conditions until the product is isolated. Quenching the reaction mixture by carefully pouring it into ice-water is a common procedure.[3][4]

  • Regioisomers: In some cases, the formation of regioisomers can occur, complicating purification.[1] While less of a concern for this specific symmetrical starting material, it's a point to consider in other quinazoline syntheses.

To minimize side products, a careful optimization of reaction parameters is necessary.

ParameterVariationEffect on PurityReference
Temperature Screening (e.g., 80, 100, 120 °C)Lower temperatures may reduce degradation and side reactions, while higher temperatures can be necessary for complete conversion.[2]
Solvent Toluene, DMF, POCl₃The choice of solvent can influence solubility and reaction pathways. POCl₃ can act as both reagent and solvent.[1]
Catalyst Lewis acids, transition metals (if applicable)A catalyst can enhance reaction rate and selectivity, leading to a cleaner product profile.[1]
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of the crude product is essential to obtain 6-bromo-2,4-dichloro-8-methylquinazoline with high purity.

  • Work-up: After the reaction is complete, the mixture should be cooled. A common procedure involves carefully pouring the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.[3] The precipitated solid can then be collected by filtration.

  • Extraction: If the product does not precipitate, it can be extracted into an appropriate organic solvent, such as ethyl acetate or dichloromethane.[5] The organic layer should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, heptane) is an effective method for purifying the crude solid.[4][6] This process should yield a crystalline solid with a sharp melting point.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is a standard alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for 6-bromo-2,4-dichloro-8-methylquinazoline?

A common synthetic approach starts from a substituted anthranilic acid. The general pathway is as follows:

synthesis_pathway start 5-Bromo-3-methyl- anthranilic acid intermediate1 6-Bromo-8-methyl- quinazoline-2,4(1H,3H)-dione start->intermediate1 Cyclization (e.g., with urea or phosgene equivalent) final_product 6-Bromo-2,4-dichloro- 8-methylquinazoline intermediate1->final_product Chlorination (e.g., POCl3)

Caption: General synthetic pathway for 6-bromo-2,4-dichloro-8-methylquinazoline.

Q2: What are the critical reaction parameters to control for optimal yield?

The two most critical steps are the cyclization to form the quinazoline-2,4-dione and the subsequent chlorination. For the chlorination with POCl₃, temperature control is vital. The reaction is often refluxed, and careful monitoring is needed to ensure the reaction goes to completion without significant decomposition.[4][7] The stoichiometry of the reagents is also critical.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and the final product. The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Q4: What are the safety precautions for handling the reagents involved?

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorinated solvents: Dichloromethane and other chlorinated solvents are hazardous. Avoid inhalation and skin contact.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-8-methylquinazoline-2,4(1H,3H)-dione

This is a hypothetical procedure based on similar syntheses.

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-3-methylanthranilic acid (1 equivalent) and urea (2-3 equivalents).

  • Heat the mixture to 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of 6-Bromo-2,4-dichloro-8-methylquinazoline

This procedure is based on common chlorination methods for quinazolines.[4]

  • To a round-bottom flask, add 6-bromo-8-methylquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

  • Heat the mixture to reflux (around 110 °C) for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[5][6]

References

  • BenchChem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Guidechem. (2020, October 16). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • ACS Omega. (2025, August 13). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
  • PMC. (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection.
  • ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility and Stability of 6-Bromo-2,4-dichloro-8-methylquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "solubility walls" when working with highly lipophilic, polyhalogenated heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "solubility walls" when working with highly lipophilic, polyhalogenated heterocycles.

When handling 6-bromo-2,4-dichloro-8-methylquinazoline , researchers often report that the compound is "insoluble" in aqueous assay buffers or precipitates during biphasic reactions. However, diagnosing this issue requires looking beyond simple thermodynamic solubility. The quinazoline core, particularly at the C4-chloro position, is highly electrophilic. In aqueous media, it is exceptionally prone to nucleophilic attack by water, leading to competitive hydrolysis and the formation of the corresponding 4(3H)-quinazolinone[1].

Therefore, your troubleshooting strategy must address a dual challenge: hydrophobicity (aggregate formation) and chemical instability (hydrolysis).

Diagnostic Workflow: Insolubility vs. Degradation

Before adjusting your solvent system, you must determine whether your compound is simply crashing out of solution or if it is chemically degrading. The workflow below outlines the self-validating diagnostic logic required to make this distinction.

Troubleshooting A Observe Precipitation in Aqueous Assay Buffer B Centrifuge & Isolate Supernatant and Pellet A->B C Perform LC-MS Analysis (Check m/z) B->C D m/z ~291/293 (Intact Quinazoline) C->D No Degradation E m/z ~273/275 (Hydrolyzed Quinazolinone) C->E Degradation F Thermodynamic Solubility Issue Action: Add Surfactant/CD D->F G Chemical Stability Issue Action: Lower pH / Avoid Water E->G

Diagnostic workflow to distinguish between thermodynamic insolubility and aqueous hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock of 6-bromo-2,4-dichloro-8-methylquinazoline into a pH 7.4 assay buffer, and the solution immediately turned cloudy. How can I keep it in solution? A1: This is a classic kinetic solubility failure. When a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the highly lipophilic quinazoline drastically exceeds its thermodynamic solubility limit. This causes the compound to form small molecular aggregates (<50 nm) before macroscopic precipitation occurs[2]. Causality & Solution: To prevent aggregate formation, keep the final DMSO concentration strictly below 1% (v/v). Be aware that while DMSO is an excellent solvent, its presence in aqueous assays can systematically alter the binding affinity of hydrophobic ligands[3]. Pre-mixing the compound with a non-ionic surfactant (e.g., 0.05% Tween-20) before aqueous dilution can help maintain a kinetically stable colloidal dispersion.

Q2: I attempted to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility, but my LC-MS shows a new major peak at m/z ~273. What happened? A2: You have successfully solubilized the compound, but you have exposed its reactive vulnerability. The m/z ~273 peak corresponds to the hydrolysis product (6-bromo-2-chloro-8-methylquinazolin-4(3H)-one). While cyclodextrins can encapsulate the hydrophobic core of the molecule, the highly electrophilic C4-chloro group often remains exposed to the bulk aqueous environment (or to the hydroxyl groups of the cyclodextrin itself). Causality & Solution: The C4-Cl bond is inherently unstable in water[4]. Cyclodextrin formulation does not protect against hydrolysis. If your downstream application requires prolonged aqueous exposure, this compound will degrade. You must either shorten your assay incubation times or utilize the compound strictly as a synthetic intermediate in non-aqueous environments.

Q3: How do I successfully perform aqueous biphasic reactions (e.g., Suzuki-Miyaura coupling) with this compound if water destroys it? A3: The formation of 2-chloro-4(3H)-quinazolinone is a notorious side reaction in Suzuki-Miyaura couplings involving 2,4-dichloroquinazolines, driven by the aqueous base required for the catalytic cycle[1]. Causality & Solution: The aqueous base directly competes with the transmetalation step. To troubleshoot this, you must engineer a reaction environment that physically separates the quinazoline from the water until the exact moment of catalysis. Use a strictly biphasic solvent system (e.g., Toluene/Water) rather than a miscible one (like THF/Water). The highly lipophilic quinazoline will partition almost entirely into the protective organic layer, minimizing hydrolytic degradation while the cross-coupling proceeds at the phase boundary.

Quantitative Data: Solubility vs. Stability Profiles

The following table summarizes the behavior of 6-bromo-2,4-dichloro-8-methylquinazoline across various media. Notice the inverse relationship between aqueous exposure and chemical half-life.

Solvent SystemApparent SolubilityStability (t½ at 25°C)Mechanistic Observation
100% DMSO > 50 mg/mL> 1 monthFully solubilized; no nucleophilic attack occurs.
PBS Buffer (pH 7.4) + 1% DMSO < 0.01 mg/mL< 2 hoursRapid aggregate formation[2]; subsequent C4-hydrolysis.
20% HP-β-CD in Water ~ 0.5 mg/mL~ 4 hoursImproved kinetic solubility; remains vulnerable to aqueous degradation.
Toluene / Water (1:1 Biphasic) > 20 mg/mL (Org Phase)> 24 hoursCompound partitions into the organic layer, shielding C4-Cl from the aqueous base[1].
Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting protocols must be self-validating. The following methodologies are designed to not only execute the experiment but to simultaneously prove why a failure occurred if the experiment does not yield the desired result.

Protocol 1: LC-MS Validated Kinetic Solubility & Stability Assay

Purpose: To determine if an apparent lack of solubility is due to thermodynamic limits or chemical degradation.

  • Preparation: Prepare a 10 mM stock solution of 6-bromo-2,4-dichloro-8-methylquinazoline in anhydrous DMSO.

  • Spiking: Aliquot 990 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a microcentrifuge tube. While vortexing vigorously, slowly add 10 µL of the DMSO stock (final concentration: 100 µM, 1% DMSO).

  • Equilibration: Incubate the sample at room temperature on an orbital shaker for 2 hours.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any undissolved material or aggregates.

  • Self-Validating LC-MS Analysis:

    • Supernatant Analysis: Carefully aspirate the supernatant and inject it into the LC-MS. Quantify the intact mass (m/z ~291/293) to determine the true soluble fraction.

    • Pellet Analysis (Critical Step): Resuspend the remaining pellet in 100 µL of pure Acetonitrile to force dissolution. Inject this into the LC-MS.

    • Interpretation: If the pellet consists of m/z ~291/293, you have hit the thermodynamic solubility limit. If the pellet consists of m/z ~273/275, your compound degraded into the highly insoluble quinazolinone[4].

Protocol 2: Optimized Biphasic Suzuki-Miyaura Coupling Setup

Purpose: To perform cross-coupling while actively suppressing C4-hydrolysis.

  • Organic Phase Preparation: Dissolve 6-bromo-2,4-dichloro-8-methylquinazoline (1.0 eq) and your target boronic acid (1.05 eq) in anhydrous Toluene (10 mL/mmol). Causality: Toluene is chosen over dioxane or DMF because its strict immiscibility with water forces the quinazoline to remain shielded in the organic phase.

  • Aqueous Base Preparation: Prepare a 2.0 M aqueous solution of Na₂CO₃. Causality: Na₂CO₃ is a weaker base than NaOH, providing sufficient basicity for boronic acid activation while minimizing the rate of competitive C4-hydrolysis[1].

  • Degassing: Separately degas both the organic and aqueous solutions by sparging with Argon for 15 minutes.

  • Biphasic Initiation: Add the Pd-catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the organic layer. Add the aqueous base (2.0 eq) to the reaction flask. Heat to 80°C under vigorous stirring (1000 RPM). Causality: Vigorous stirring is mandatory to maximize the surface area of the biphasic interface where the catalytic transmetalation occurs.

  • Reaction Quench: Upon completion (monitor via TLC/LC-MS), immediately cool the reaction to room temperature and separate the phases to halt any further aqueous exposure.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 6-Bromo-2,4-dichloro-8-methylquinazoline Coupling

Welcome to the Technical Support Center. Working with polyhalogenated heterocycles like 6-bromo-2,4-dichloro-8-methylquinazoline presents a formidable challenge in cross-coupling chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with polyhalogenated heterocycles like 6-bromo-2,4-dichloro-8-methylquinazoline presents a formidable challenge in cross-coupling chemistry. The presence of three distinct reactive sites (C2–Cl, C4–Cl, and C6–Br) requires exquisite control over catalyst speciation and loading to prevent over-coupling and catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your palladium-catalyzed workflows.

Part 1: Mechanistic FAQs & Site Selectivity

Q: Why am I observing a mixture of C4-coupled and C6-coupled products instead of a single site-selective product? A: This is a classic issue of competing electrophilicity versus bond dissociation energy. In standard unactivated arenes, oxidative addition to a C–Br bond is significantly faster than to a C–Cl bond. However, the quinazoline core is highly electron-deficient. The C4 position is flanked by two nitrogen atoms (the α-nitrogen effect), making it extremely electrophilic[1]. Theoretical calculations show that while the C4–Cl bond is thermodynamically stronger than the C6–Br bond, the kinetic barrier for oxidative addition at C4 is severely lowered by this electrophilicity[2]. Consequently, standard conditions often yield a 3:1 mixture of C4 to C6 coupled products[3].

Expert Note: The C8-methyl group in your specific substrate introduces a subtle electron-donating inductive effect. While this marginally decreases the overall electrophilicity of the ring, C4 remains the most reactive site. However, this slight electronic dampening makes the oxidative addition step highly sensitive to catalyst efficiency.

Q: I increased my Pd catalyst loading to 10 mol% to force the reaction, but my yield actually decreased. Why? A: Higher catalyst loading is counterproductive for polyhalogenated quinazolines. Excess active Pd(0) outpaces the transmetalation and reductive elimination steps, leading to two major failure modes:

  • Over-coupling: High Pd concentrations increase the probability of secondary oxidative additions at the C6–Br site before the C4-coupled product can exit the catalytic cycle.

  • Catalyst Aggregation: Uncoordinated Pd(0) rapidly aggregates into inactive "palladium black"[4]. Optimizing to lower loadings (0.5–1.0 mol%) with highly active ligands ensures that oxidative addition remains the rate-limiting step, preserving site selectivity[5].

Q: My reaction stalls at 40% conversion, and the solution turns dark. What is happening? A: You are likely experiencing catalyst poisoning. The basic nitrogen atoms in the quinazoline ring can coordinate directly to the palladium center, displacing your phosphine ligands and forming stable, inactive complexes[6]. This is exacerbated if your ligand is too small or if your Pd:Ligand ratio is unbalanced.

Part 2: Diagnostic Logic Workflow

Use the following diagnostic tree to systematically identify and resolve failure modes during your optimization process.

OptimizationWorkflow Start Reaction Failure: Low Yield or Mixtures PdBlack Is Pd Black visible in the reactor? Start->PdBlack ReducePd Reduce Pd to <1 mol% Use bulky ligand (XPhos) PdBlack->ReducePd Yes Selectivity Analyze LC-MS: Multiple peaks? PdBlack->Selectivity No Overcouple C4/C6 Over-coupling (Di-arylation)? Selectivity->Overcouple Yes Poisoning Stalled Conversion (Catalyst Poisoning)? Selectivity->Poisoning No (Stalled) TuneCond Lower Temp to 60°C Use weak base (K3PO4) Overcouple->TuneCond Yes ShieldPd Increase Pd:Ligand ratio to sterically shield Pd Poisoning->ShieldPd Confirm

Diagnostic logic workflow for troubleshooting palladium-catalyzed quinazoline cross-coupling.

Part 3: Quantitative Optimization Data

To demonstrate the causality between catalyst loading, ligand sterics, and reaction outcomes, the following table summarizes the optimization landscape for the site-selective C4 Suzuki-Miyaura coupling of 6-bromo-2,4-dichloro-8-methylquinazoline.

Pd SourceLigandPd Loading (mol%)Temp (°C)Conversion (%)C4:C6 SelectivityPrimary Observation
Pd(PPh₃)₄None5.090>953:1High di-arylation, Pd black formed
Pd(OAc)₂PPh₃2.080604:1Reaction stalled (N-poisoning)
Pd₂(dba)₃XPhos1.0608515:1Clean profile, good selectivity
Pd₂(dba)₃ XPhos 0.5 60 92 >20:1 Optimal C4 selectivity achieved
Pd₂(dba)₃XPhos0.16040>20:1Incomplete conversion (catalyst death)

Part 4: Troubleshooting Guide: Resolving Common Failure Modes

Issue 1: Rapid Formation of Palladium Black
  • Causality: Pd(II) precatalysts (like Pd(OAc)₂) must be reduced to Pd(0). If the phosphine ligand dissociates or is oxidized by trace O₂, the bare Pd(0) agglomerates into inactive nanoparticles[4].

  • Resolution:

    • Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a highly stable Pd(II) precatalyst like XPhos Pd G3.

    • Decrease overall Pd loading to <1 mol%. Lower concentrations exponentially decrease the rate of bimolecular Pd-Pd aggregation[5].

    • Ensure rigorous degassing (freeze-pump-thaw or sparging with argon for >15 mins).

Issue 2: Poor C4 vs. C6 Selectivity
  • Causality: The energy difference between the C4–Cl and C6–Br oxidative addition transition states is narrow. High temperatures and unhindered ligands blur this distinction, allowing the inherently weaker C–Br bond to compete.

  • Resolution:

    • Lower the reaction temperature to 50–60 °C.

    • Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The massive steric bulk of XPhos restricts the spatial orientation of the Pd center, heavily favoring the more sterically accessible and electrophilic C4 position over the C6 position.

Issue 3: Reaction Stalling (Catalyst Poisoning)
  • Causality: Quinazoline nitrogens outcompete the designated ligand for Pd coordination, creating an off-cycle resting state[6].

  • Resolution:

    • Increase the Ligand:Pd ratio from the standard 2:1 up to 3:1 or 4:1 to shift the equilibrium towards the active phosphine-bound complex.

    • Use a weaker, less soluble base (e.g., anhydrous K₃PO₄ instead of aqueous Na₂CO₃) to slow down the generation of the active boronate, preventing transmetalation from bottlenecking the cycle.

Part 5: Self-Validating Protocol for Site-Selective C4 Coupling

This methodology utilizes a low-loading, sterically hindered catalyst system to maximize C4 selectivity while preventing Pd black formation.

Step 1: Pre-catalyst Activation (Self-Validating Step)
  • In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (0.5 mol% Pd) and XPhos (1.2 mol%).

  • Add 2 mL of anhydrous, degassed 1,4-dioxane.

  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution must transition from deep purple/red to a pale yellow/green color. This visual cue confirms the successful ligand exchange and formation of the active L_nPd(0) complex. If the solution remains dark, discard and check ligand purity.

Step 2: Substrate and Reagent Assembly
  • To the active catalyst solution, add 6-bromo-2,4-dichloro-8-methylquinazoline (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.05 equiv). Note: Keep the boronic acid stoichiometry strict to prevent over-coupling.

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

Step 3: Controlled Heating and Monitoring
  • Heat the reaction mixture strictly to 60 °C. Do not exceed this temperature, as excess thermal energy will override the kinetic selectivity for the C4 position.

  • Stir for 2 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >90% conversion of the starting material. The ratio of the desired C4-product to the C6-product should be >20:1. If significant unreacted starting material remains, do not add more Pd; instead, check for the presence of water or oxygen.

Step 4: Quenching and Palladium Scavenging
  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 2 hours.

  • Filter through a pad of Celite and concentrate in vacuo.

  • Validation Checkpoint: The crude solid should be off-white or pale yellow. A gray or black tint indicates incomplete palladium removal, requiring a second scavenging treatment.

Part 6: References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. 7

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. 2

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. 3

  • Palladium catalyst issues in cross-coupling reactions. Benchchem. 4

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. 5

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. 1

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem. 6

Sources

Optimization

minimizing side product formation in 6-bromo-2,4-dichloro-8-methylquinazoline substitutions

Welcome to the technical support center for substitutions on the 6-bromo-2,4-dichloro-8-methylquinazoline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitutions on the 6-bromo-2,4-dichloro-8-methylquinazoline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging heterocyclic system. Here, we address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions, providing not just solutions, but also the mechanistic reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm performing a nucleophilic substitution on 6-bromo-2,4-dichloro-8-methylquinazoline. Which chlorine is more reactive and why?

A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[1][2][3][4] This regioselectivity is a fundamental characteristic of the 2,4-dichloroquinazoline system and is governed by electronic factors.

Mechanistic Insight: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex.[1] Attack at C4 allows the negative charge in the rate-determining step to be delocalized onto the more electronegative N1 and N3 atoms of the quinazoline ring system.[5] Density Functional Theory (DFT) calculations confirm that the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack, and the transition state for C4 substitution has a lower activation energy.[2][6][7]

The presence of the 8-methyl group introduces a steric hindrance factor.[8][9][10] While the primary driver of selectivity is electronic, the methyl group can further disfavor attack at the adjacent C2 position by sterically shielding it, thus enhancing the intrinsic preference for C4 substitution.[9][10][11]

Q2: I'm trying to synthesize the C4-monosubstituted product, but I'm getting a significant amount of the 2,4-disubstituted side product. How can I improve selectivity?

A2: The formation of the 2,4-disubstituted product is a common issue that arises from the subsequent, albeit slower, reaction at the C2 position.[3][7] To favor monosubstitution at the C4 position, you need to use carefully controlled, mild reaction conditions that exploit the kinetic difference in reactivity between the two positions.[1][3]

Troubleshooting & Optimization:

  • Temperature Control: This is the most critical parameter. The initial substitution at C4 is often rapid even at low temperatures (e.g., 0-5 °C) or room temperature. The second substitution at C2 typically requires much higher temperatures, often above 100 °C.[3][7] By running your reaction at or below room temperature, you can significantly suppress the rate of the second substitution.

  • Stoichiometry: Use a stoichiometric equivalent (1.0 to 1.1 eq.) of your nucleophile. A large excess of the nucleophile will increase the probability of the second substitution occurring once the initial C4 substitution is complete.[3]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the disubstituted product. Reaction times can vary from minutes to several hours depending on the nucleophile's reactivity.[2]

ParameterRecommendation for C4-MonosubstitutionRationale
Temperature 0 °C to Room TemperatureMaximizes the kinetic difference in reactivity between C4 (fast) and C2 (slow).[3]
Nucleophile Eq. 1.0 - 1.1 equivalentsLimits the availability of the nucleophile for the second substitution.[3]
Reaction Time Monitor closely; quench upon completionPrevents the reaction from proceeding to the thermodynamically favored disubstituted product.
Q3: My reaction is clean, but the yield of the desired C4-substituted product is low, and I'm isolating a significant amount of 6-bromo-2-chloro-8-methylquinazolin-4(3H)-one. What's causing this?

A3: You are observing hydrolysis of the starting material. The C4-chloro group is highly electrophilic and susceptible to attack not only by your desired nucleophile but also by water.[3] This side reaction is often promoted by the basic conditions used in the SNAr reaction.

Troubleshooting & Optimization:

  • Anhydrous Conditions: This is paramount. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[3][12]

  • Choice of Base: If your nucleophile requires a base for deprotonation (e.g., an amine salt or an alcohol), select a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Proton-Sponge. Avoid aqueous bases like NaOH or K2CO3 in aqueous solutions if possible.[7] If an inorganic base is necessary, ensure it is finely powdered and rigorously dried.

  • Solvent Selection: Use polar aprotic solvents like THF, Dioxane, DMF, or NMP.[12] These solvents effectively solvate the counter-ion of the nucleophile but do not participate in hydrogen bonding, which can decrease nucleophilicity.[12] Avoid protic solvents like ethanol or methanol unless they are your intended nucleophile, as they can act as competing nucleophiles (solvolysis).[12]

Experimental Protocols & Visualization

Workflow for Optimizing C4-Selective Amination

The following diagram outlines a logical workflow for troubleshooting and optimizing the selective substitution at the C4 position.

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Monitoring & Analysis cluster_2 Phase 3: Troubleshooting Start Dissolve Substrate & Amine (1.1 eq) in Anhydrous THF under N2 Cool Cool to 0 °C Start->Cool AddBase Add DIPEA (1.5 eq) dropwise Cool->AddBase Stir Stir at 0 °C to RT AddBase->Stir Monitor Monitor by TLC/LC-MS every 30 min Stir->Monitor Analysis Analyze Crude Product Ratio: Desired C4-Mono vs. Side Products Monitor->Analysis Disub High Disubstitution? Analysis->Disub C4-Mono : Di < 95:5 Hydrolysis High Hydrolysis? Analysis->Hydrolysis Quinazolinone > 5% NoRxn Low Conversion? Analysis->NoRxn SM > 10% after 4h Quench Work-up & Purify Analysis->Quench Success! (>95% C4-Mono) Sol_Disub Action: Maintain 0 °C Reduce Amine to 1.0 eq. Disub->Sol_Disub Sol_Hydrolysis Action: Re-dry Solvent/Reagents Use Freshly Opened Base Hydrolysis->Sol_Hydrolysis Sol_NoRxn Action: Switch to DMF Gradually warm to 40-50 °C NoRxn->Sol_NoRxn

Caption: Troubleshooting workflow for C4-selective amination.

Protocol: Selective C4-Amination with Aniline

This protocol provides a starting point for the selective substitution of the C4-chloro group with a model nucleophile, aniline.

Materials:

  • 6-bromo-2,4-dichloro-8-methylquinazoline (1.0 eq)

  • Aniline (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Na2SO4, Silica Gel)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-2,4-dichloro-8-methylquinazoline (1.0 eq).

  • Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.1 M concentration).

  • Add aniline (1.05 eq) to the solution via syringe.

  • Add DIPEA (1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-anilino-6-bromo-2-chloro-8-methylquinazoline.

Q4: Can I achieve selective substitution at the C2 position?

A4: Yes, but it is more challenging and cannot typically be achieved directly from the 2,4-dichloro starting material in a single step.[8][13] The inherent reactivity favors C4. To achieve C2 substitution, a multi-step strategy is usually required:

  • C4 Substitution/Blocking: First, perform a selective substitution at the C4 position as described above.

  • C2 Substitution: With the C4 position now blocked, the less reactive C2-chloro group can be substituted. This second step almost always requires more forcing conditions, such as higher temperatures (e.g., >100 °C), stronger nucleophiles, or sometimes even metal catalysis (e.g., Buchwald-Hartwig amination).[7]

An alternative strategy involves modifying the electronic properties of the quinazoline ring system to alter the intrinsic reactivity, though this is a more advanced synthetic design problem.[13]

G Start 6-bromo-2,4-dichloro -8-methylquinazoline C4_Sub 4-Nu1-6-bromo-2-chloro -8-methylquinazoline Start->C4_Sub Step 1: Nu1-H Mild Conditions (RT) C2_C4_Sub 4-Nu1-2-Nu2-6-bromo -8-methylquinazoline C4_Sub->C2_C4_Sub Step 2: Nu2-H Forcing Conditions (>100 °C or Catalyst)

Caption: General strategy for sequential C4 then C2 substitution.

References

  • Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

  • StackExchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Kopteva, S., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 423-432. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Gising, J., et al. (2011). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 54(15), 5450-5463. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. [Link]

  • Gholampour, S., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 13, 16866. [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Google Patents. (2012).

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 6-bromo-2,4-dichloro-8-methylquinazoline

Welcome to the technical support guide for the purification of 6-bromo-2,4-dichloro-8-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 6-bromo-2,4-dichloro-8-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 6-bromo-2,4-dichloro-8-methylquinazoline?

A1: The two most effective and commonly employed purification techniques for substituted quinazolines are column chromatography and recrystallization.[1][2]

  • Silica Gel Column Chromatography: This is the most versatile method for separating the target compound from a mixture containing various impurities, such as unreacted starting materials, reagents, and by-products with different polarities.[3]

  • Recrystallization: This is a powerful and economical technique for achieving high purity of a solid compound, especially when the crude material is already relatively pure (e.g., >90%).[4] It relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system.[1]

Q2: How do I decide whether to use column chromatography or recrystallization?

A2: The choice depends on the impurity profile and the desired final purity.

  • Use Column Chromatography first if: Your crude product is a complex mixture with multiple components visible on a Thin Layer Chromatography (TLC) plate. Chromatography is ideal for separating compounds with different polarities.[1][3]

  • Use Recrystallization if: Your crude product is mostly the desired compound with minor impurities. Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, pure solid.[1][4] Often, a sequential approach is best: an initial purification by column chromatography followed by a final recrystallization to achieve analytical purity.

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The ideal solvent system (mobile phase) should provide good separation between your target compound and any impurities. This is determined empirically using Thin Layer Chromatography (TLC).[1][3]

  • Screening: Test various solvent systems of differing polarities. For quinazoline derivatives, mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate are a common starting point.[3][5]

  • Target Rf Value: Aim for a solvent system that gives your target compound, 6-bromo-2,4-dichloro-8-methylquinazoline, an Rf (retention factor) value between 0.3 and 0.4.[3] This ensures the compound moves down the column at a reasonable rate, not so fast that it co-elutes with non-polar impurities, and not so slow that the bands broaden excessively.

  • Separation: The ideal system will show clear separation between the spot for your product and the spots for all major impurities.

Q4: What makes a good recrystallization solvent for this compound?

A4: The perfect recrystallization solvent is one in which 6-bromo-2,4-dichloro-8-methylquinazoline has high solubility at high temperatures and low solubility at low temperatures.[1] This differential allows the compound to dissolve when heated and then crystallize out upon cooling, leaving the impurities behind in the solution (the "mother liquor"). For quinazoline derivatives, common solvents to screen include ethanol, isopropanol, acetonitrile, or solvent mixtures like ethyl acetate/hexane.[1][6]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s) & Scientific Rationale
Low Yield After Column Chromatography 1. Compound Decomposition on Silica: The quinazoline nitrogen can be basic and interact with the acidic silanol groups on the silica surface, leading to degradation.[7] 2. Incorrect Solvent System: The mobile phase may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, causing it to remain on the column.1. Deactivate the Silica: Prepare your silica slurry in the eluent containing a small amount (0.5-1%) of triethylamine. This base will neutralize the acidic sites on the silica gel, preventing degradation of your acid-sensitive compound.[3][7] 2. Switch Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[3][7] 3. Optimize Eluent: Re-evaluate your solvent system using TLC to ensure an optimal Rf value (0.3-0.4) for good separation and recovery.[3]
Product Won't Crystallize / Oils Out During Recrystallization 1. Supersaturation: The solution is too concentrated, or cooling is occurring too rapidly, preventing the formation of an ordered crystal lattice. 2. Solvent Issues: The boiling point of the solvent may be higher than the melting point of your compound, causing it to melt before it dissolves. 3. Impurities Present: Certain impurities can inhibit crystal formation.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous successful batch if available. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This provides time for crystals to form. 3. Solvent Choice: Ensure the solvent's boiling point is lower than your compound's melting point. If necessary, switch to a lower-boiling solvent or use a mixed solvent system.
Persistent Colored Impurity 1. Highly Conjugated By-product: The impurity may be a colored, highly conjugated molecule that is difficult to separate. 2. Oxidation: The product or an impurity may be susceptible to oxidation.1. Adsorbent Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter it hot through a pad of Celite to remove the charcoal and adsorbed impurities. 2. Alternative Chromatography: If the impurity has a similar polarity, consider reverse-phase chromatography where the separation mechanism is based on hydrophobicity rather than polarity.
Poor Separation of Isomers or Closely Related Impurities 1. Similar Polarity: Isomers and structurally similar by-products often have very similar polarities, making them difficult to resolve.[3][7]1. Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity. This can improve the resolution between compounds with close Rf values.[7] 2. Longer Column: Increase the length of your chromatography column to provide more theoretical plates for separation. 3. High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolving power than standard flash chromatography.[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol describes a standard procedure for purifying 6-bromo-2,4-dichloro-8-methylquinazoline.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides an Rf of ~0.3-0.4 for the target compound and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent. Pour this slurry into a glass column and use gentle air pressure to pack an even, stable bed. Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading (Dry Loading):

    • Dissolve your crude compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Gently add this powder to the top of the packed column.

  • Elution: Carefully add your mobile phase to the column, ensuring the sand layer is not disturbed. Apply pressure with a pump or inert gas to maintain a steady flow rate. If separation is difficult, a gradient elution from a low polarity to a higher polarity solvent system can be employed.[7]

  • Fraction Collection & Analysis: Collect the eluent in a series of test tubes. Monitor the composition of the fractions by spotting them on a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 6-bromo-2,4-dichloro-8-methylquinazoline.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Select Solvent System Pack 2. Column Packing: Pack silica gel TLC->Pack Load 3. Dry Loading: Adsorb crude onto silica Pack->Load Elute 4. Elution: Run solvent through column Load->Elute Collect 5. Fraction Collection: Collect eluent Elute->Collect Analyze 6. TLC of Fractions: Identify pure fractions Collect->Analyze Combine 7. Combine & Evaporate: Isolate pure product Analyze->Combine

Caption: Workflow for Purification by Column Chromatography.

Protocol 2: Purification by Recrystallization

This method is ideal for a final purification step to obtain a high-purity crystalline solid.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate). A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve 1. Dissolve Crude Solid: Use minimal hot solvent HotFilt 2. Hot Filtration (Optional): Remove insoluble impurities Dissolve->HotFilt Cool 3. Slow Cooling: Allow crystals to form HotFilt->Cool Ice 4. Ice Bath: Maximize precipitation Cool->Ice Filter 5. Vacuum Filtration: Collect crystals Ice->Filter Wash 6. Wash & Dry: Use ice-cold solvent Filter->Wash

Caption: Workflow for Purification by Recrystallization.

References
  • BenchChem. (2025). Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline.
  • Chatterjee, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Chiang, M. C., Li, C., & Li, J. L. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica, 22(5), 335-342.
  • BenchChem. (2025).
  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • PubChem. (2024). 6-Bromo-2,4-dichloroquinazoline. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.).
  • Maiyalagan, T., & Fathima, N. (2013). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • BenchChem. (2025).

Sources

Optimization

preventing degradation of 6-bromo-2,4-dichloro-8-methylquinazoline during long-term storage

[label="Transfer to Argon Glovebox\n(H2O < 1 ppm)", fillcolor="#F1F3F4", fontcolor="#202124 Figure 1: Primary degradation pathways via C4-hydrolysis and photolytic cleavage. Troubleshooting & FAQs Q1: My stored powder ha...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Transfer to Argon Glovebox\n(H2O < 1 ppm)", fillcolor="#F1F3F4", fontcolor="#202124

Figure 1: Primary degradation pathways via C4-hydrolysis and photolytic cleavage.

Troubleshooting & FAQs

Q1: My stored powder has changed from a free-flowing solid to a clumpy, off-white mass, and it is no longer fully soluble in my reaction solvent. What happened? Causality & Resolution: This is the classic hallmark of moisture-induced hydrolysis. When 2,4-dichloroquinazolines react with ambient water vapor, they convert into quinazolin-4(3H)-ones[1]. These tautomerized degradation products have drastically different, often much lower, solubility profiles in standard aprotic solvents (like THF or DCM) due to strong intermolecular hydrogen bonding. Action: Discard the degraded batch. You cannot easily reverse this tautomerization. Future handling must be restricted to a glovebox or under a positive pressure Argon line.

Q2: I prepared a stock solution in DMSO and stored it at -20°C. A week later, my downstream coupling assays failed. Why? Causality & Resolution: DMSO is intensely hygroscopic. Every time a DMSO vial is opened, it absorbs atmospheric moisture. Even frozen at -20°C, the freeze-thaw cycles introduce condensation, and the dissolved water acts as a potent nucleophile against the highly reactive C4 position[2]. Action:Never store reactive halogenated quinazolines as stock solutions. If a solution must be made, use strictly anhydrous, amine-free, and alcohol-free solvents (e.g., dry THF stored over activated 3Å molecular sieves) and utilize the solution within 12 hours.

Q3: We noticed unexpected side products lacking the bromine atom during our LC-MS QC checks. Is the compound thermally unstable? Causality & Resolution: While thermal degradation is possible at extreme temperatures, the specific loss of the bromine atom (debromination) is almost exclusively attributed to photodegradation. The C-Br bond at the 6-position is highly susceptible to homolytic cleavage upon prolonged exposure to UV or bright ambient laboratory light. Action: Always store the compound in amber glass vials and, for long-term storage, wrap the secondary container in aluminum foil.

Quantitative Stability Matrix

The following table summarizes the kinetic stability of 6-bromo-2,4-dichloro-8-methylquinazoline across various storage environments, demonstrating the critical need for strict environmental controls.

Storage StateTemperatureContainer / AtmosphereTimeframePurity Retention (%)Primary Degradant
Solid -80°CAmber Vial / Argon12 Months> 99.5% None detected
Solid -20°CAmber Vial / Argon6 Months> 98.0% Quinazolinone (trace)
Solid 25°CClear Vial / Ambient Air1 Month< 60.0% Quinazolinone / Debromo
Solution (Dry THF) 4°CAmber Vial / Argon48 Hours~ 95.0% Quinazolinone
Solution (Wet DMSO) -20°CClear Vial / Ambient Air1 Week< 40.0% Quinazolinone

Self-Validating Protocol for Long-Term Storage

To guarantee the integrity of your compound, follow this self-validating Standard Operating Procedure (SOP). The protocol is designed to eliminate the variables of moisture and light while providing built-in visual indicators to confirm the system's integrity.

StorageWorkflow Start Receipt of Compound QC Initial QC (LC-MS/NMR) Verify Core Integrity Start->QC Glovebox Transfer to Argon Glovebox (H2O < 1 ppm) QC->Glovebox Pass Aliquot Aliquot into Pre-dried Amber Glass Vials Glovebox->Aliquot Seal Seal with PTFE Caps & Place in Desiccator Bag Aliquot->Seal Store Store at -80°C (Long-term Stability) Seal->Store Thaw Equilibrate to RT for 2h BEFORE Opening Store->Thaw Preparation for Use

Figure 2: SOP workflow for the receipt, QC, and handling of reactive quinazolines.

Step-by-Step Methodology:
  • Initial Receipt & Analytical QC: Upon arrival, immediately transfer the sealed container to a desiccator. Perform an initial purity check using LC-MS or 1H -NMR (using anhydrous CDCl3​ from a fresh, sealed ampoule). Self-Validation Check: The absence of a broad OH/NH peak in the NMR spectrum confirms the intact 2,4-dichloro core has not tautomerized to the quinazolinone.

  • Inert Aliquotting: Transfer the bulk powder into a glovebox purged with Argon ( H2​O < 1 ppm, O2​ < 1 ppm). Divide the bulk powder into single-use aliquots. Causality: This prevents the repeated exposure of the master batch to ambient laboratory air during daily use.

  • Primary Packaging: Place aliquots into amber glass vials that have been oven-baked at 120°C for at least 4 hours and cooled under Argon. Seal tightly with PTFE-lined caps.

  • Secondary Containment (The Validation Step): Place the sealed vials inside a secondary vacuum-sealed Mylar bag. Self-Validation Check: Add a small, open 1 mL vial of indicating Drierite (blue when dry, pink when wet) into the Mylar bag before sealing. If, at any point during storage, the indicator turns pink, the primary containment has failed, and the batch must be re-QC'd before use.

  • Cryogenic Storage: Store the secondary container in a dedicated -80°C freezer.

  • Thawing (Critical Failure Point): Before use, remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening. Causality: Opening a cold vial causes immediate, massive condensation of atmospheric moisture directly onto the highly reactive powder, triggering instantaneous hydrolysis.

References

  • 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity Digital Commons @ USF - University of South Florida URL: [Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation DNDi (Drugs for Neglected Diseases initiative) URL: [Link]

  • Quinazoline - Chemical Reactivity and Hydrolysis Wikipedia URL:[Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 6-Bromo-2,4-dichloro-8-methylquinazoline Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter challenges related to the synthesis and downstream functionalization of polyhalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter challenges related to the synthesis and downstream functionalization of polyhalogenated quinazolines. The compound 6-bromo-2,4-dichloro-8-methylquinazoline is a highly valuable intermediate in drug discovery, but its synthesis requires rigorous thermodynamic and kinetic control.

This guide addresses the causality behind temperature optimization, providing self-validating protocols to ensure scientific integrity and reproducible yields across your workflows.

Workflow Visualization

G A 6-Bromo-8-methyl quinazoline-2,4-dione B Chlorination (POCl3) 115°C - 120°C A->B POCl3, Base (Thermodynamic Control) C 6-Bromo-2,4-dichloro- 8-methylquinazoline B->C Self-Validation: LC-MS [M+H]+ D C4-Selective Deriv. 0°C - 25°C C->D Nucleophile 1 (Kinetic Control) E C2-Selective Deriv. 80°C - 100°C D->E Nucleophile 2 (Thermodynamic Control) F Fully Functionalized Target Compound E->F Final Polish

Workflow for temperature-optimized synthesis and derivatization of the quinazoline scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control critical during the POCl3-mediated chlorination of the quinazoline-2,4-dione precursor? A1: The conversion of 6-bromo-8-methylquinazoline-2,4-dione to its 2,4-dichloro analog using phosphorus oxychloride (POCl3) is highly temperature-dependent. At temperatures below 100 °C, the reaction stalls at the mono-chloro intermediate because the C2-carbonyl oxygen is significantly less nucleophilic than the C4-carbonyl oxygen. Elevating the temperature to 115–120 °C provides the necessary activation energy for complete di-chlorination[1]. However, exceeding 150 °C—especially in the presence of tertiary amine bases like N,N-diethylaniline—leads to base-adduct formation and degradation of the quinazoline core[2].

Q2: How does temperature dictate regioselectivity during the derivatization of 6-bromo-2,4-dichloro-8-methylquinazoline? A2: The quinazoline scaffold presents three distinct electrophilic sites: C4-Cl, C2-Cl, and C6-Br. Theoretical calculations reveal that despite the C-Br bond generally being weaker (lower bond dissociation energy) than a C-Cl bond, the C4-Cl position is preferentially activated[3]. This is due to the "α-nitrogen effect," which significantly lowers the LUMO energy at C4, making it highly susceptible to nucleophilic attack and oxidative addition[4]. By maintaining a low reaction temperature (0 °C to 25 °C), you enforce kinetic control, allowing exclusive substitution at the highly reactive C4 position. If the temperature is raised to 80–100 °C, thermodynamic control takes over, leading to competitive substitution at the C2 position and resulting in unwanted disubstituted byproducts[5].

Q3: I am observing significant formation of 6-bromo-2-chloro-8-methylquinazolin-4(3H)-one during my C4 Suzuki coupling. How can temperature optimization resolve this? A3: This is a classic case of competitive hydrolysis. The highly electrophilic C4-chloro group is prone to hydrolysis in the presence of the aqueous bases typically used in Suzuki-Miyaura couplings, and high temperatures drastically accelerate this side reaction[5]. To troubleshoot, lower the reaction temperature to 60 °C, switch to an anhydrous solvent system (e.g., dry dioxane), and utilize a milder, non-aqueous base such as anhydrous K₂CO₃ or Cs₂CO₃.

Quantitative Data Summary: Temperature vs. Reaction Outcome

The following table summarizes the causal relationship between reaction temperature, yield, and regioselectivity across different stages of the synthesis workflow.

Reaction StageTemperature (°C)Observation / YieldRegioselectivity / Purity
POCl₃ Chlorination 90 °C~35% YieldIncomplete (Stalls at mono-chloro intermediate)
POCl₃ Chlorination 115 - 120 °C85 - 90% YieldOptimal conversion to 2,4-dichloroquinazoline
POCl₃ Chlorination 150+ °C< 50% YieldDegradation / Tertiary amine base-adduct formation
C4-SNAr (Amine) 0 - 25 °C> 90% Yield> 99% C4-selective (Kinetic control)
C4-SNAr (Amine) 80 °C~60% YieldMixed C2/C4 disubstitution (Thermodynamic control)
C4-Suzuki Coupling 60 - 80 °C75 - 80% YieldC4-selective (Minimizes C4-OH hydrolysis byproduct)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Synthesis of 6-Bromo-2,4-dichloro-8-methylquinazoline

Objective: Convert the dione precursor to the 2,4-dichloro intermediate without triggering thermal degradation.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), suspend 6-bromo-8-methylquinazoline-2,4-dione (1.0 eq) in neat POCl₃ (10.0 eq).

  • Base Addition: Add N,N-diethylaniline (1.2 eq) dropwise at room temperature.

    • Causality: The base neutralizes the HCl generated during the reaction, preventing the protonation of the quinazoline nitrogen, which would otherwise deactivate the ring toward chlorination.

  • Thermal Activation: Gradually heat the mixture to 115 °C and reflux for 16 hours.

    • Causality: Gradual heating prevents violent exotherms. The 115 °C setpoint provides sufficient thermodynamic energy to overcome the high activation barrier of C2-chlorination without degrading the core.

  • Quenching: Cool to room temperature, then slowly pour the mixture over crushed ice with vigorous stirring to quench excess POCl₃. Filter the resulting precipitate.

  • Self-Validation Checkpoint: Extract an aliquot with ethyl acetate and run a TLC (Hexane:EtOAc 4:1). The dione starting material (R_f ~0.1) must be completely absent, replaced by a highly UV-active spot (R_f ~0.8). Confirm via LC-MS; verify the presence of the distinct [M+H]⁺ isotopic cluster of a BrCl₂ species (m/z ~291, 293, 295).

Protocol 2: Regioselective C4-Derivatization (SNAr with Amines)

Objective: Selectively functionalize the C4 position while preserving the C2-Cl and C6-Br bonds for downstream cross-coupling.

  • Solvation: Dissolve the validated 6-bromo-2,4-dichloro-8-methylquinazoline (1.0 eq) in anhydrous THF or Dioxane.

  • Thermal Suppression: Cool the solution strictly to 0 °C using an ice bath.

    • Causality: Kinetic control is paramount. Low temperatures ensure the nucleophile exclusively attacks the highly activated C4 position, preventing C2 disubstitution.

  • Nucleophilic Addition: Slowly add the amine nucleophile (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir at 0 °C to 25 °C for 2–4 hours.

  • Self-Validation Checkpoint: Analyze the crude reaction via LC-MS. The mass should shift to reflect the exact loss of one chlorine atom (-35.5 Da) and the addition of the amine. If a mass corresponding to disubstitution (loss of two chlorines) is detected, the temperature was too high or excess nucleophile was added.

References

  • Title: Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives Source: Scientific Reports URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science URL
  • Title: Technical Support Center: Reactions of 2,4-Dichloroquinazoline Source: BenchChem URL
  • Title: Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Bromo-2,4-dichloro-8-methylquinazoline vs. 2,4-Dichloroquinazoline

Executive Summary Quinazolines are privileged structures in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and targeted therapeutics. The synthesis of these complex molecules relies on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolines are privileged structures in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and targeted therapeutics. The synthesis of these complex molecules relies on the sequential, regioselective functionalization of polyhalogenated building blocks. This guide provides an objective, data-driven comparison of two critical starting materials: the foundational 2,4-dichloroquinazoline (DCQ) and the highly functionalized 6-bromo-2,4-dichloro-8-methylquinazoline (BDCMQ) , detailing the causality behind their reactivity and providing self-validating experimental protocols.

Electronic and Steric Profiling (Mechanistic Causality)

To master the functionalization of these scaffolds, researchers must understand the underlying electronic topology dictating their reactivity.

  • Regioselective SN​Ar at C4 vs C2: In both molecules, the C4 position is significantly more electrophilic than the C2 position. Density Functional Theory (DFT) calculations demonstrate that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient[1]. This electronic distribution results in a lower activation energy barrier for nucleophilic attack at C4, driving strict regioselectivity during initial substitution[2].

  • The Impact of the 6-Bromo Substituent (BDCMQ): The addition of a bromine atom at the C6 position introduces a strong inductive electron-withdrawing effect across the fused aromatic system. This further lowers the LUMO of the pyrimidine ring, rendering the C4 and C2 positions marginally more reactive toward weak nucleophiles compared to the unsubstituted DCQ. More importantly, the C6-bromide serves as an orthogonal synthetic handle. Because SN​Ar at C2/C4 relies on the superior leaving group ability of chloride, the C6-bromide remains intact during amination, allowing for subsequent late-stage transition-metal-catalyzed cross-coupling.

  • The Impact of the 8-Methyl Substituent (BDCMQ): The 8-methyl group exerts a dual effect. Electronically, it provides mild electron donation via hyperconjugation. Sterically, its proximity to the N1/C2 region increases the steric bulk around the C2-chloride. This steric shielding effectively widens the reactivity gap between C4 and C2, enhancing the regioselectivity of the initial C4-substitution by suppressing premature C2-attack.

Quantitative Reactivity & Performance Comparison

The following table summarizes the comparative reactivity metrics and operational parameters for both scaffolds.

Parameter2,4-Dichloroquinazoline (DCQ)6-Bromo-2,4-dichloro-8-methylquinazoline (BDCMQ)
C4 SN​Ar Reactivity High (0–25 °C, 1–2 h)Very High (0–25 °C, 1–2 h; enhanced by C6-Br)
C2 SN​Ar Reactivity Low (80–100 °C, 1–12 h)Low to Moderate (steric shielding by 8-Me offsets C6-Br pull)
Orthogonal Handle NoneC6-Bromide (Pd-catalyzed cross-coupling)
Hydrolysis Risk High at C4 (forms quinazolinone)High at C4 (requires strictly anhydrous conditions)
Primary Application Simple dual-targeted kinase inhibitorsComplex, tri-substituted advanced molecular scaffolds

Mechanistic Reaction Pathways

The diagram below illustrates the divergent synthetic workflows enabled by the orthogonal reactivity of BDCMQ compared to the traditional DCQ scaffold.

G A 2,4-Dichloroquinazoline (DCQ) C C4-Aminated Intermediate A->C S_NAr 1 (C4) 0-25°C B 6-Bromo-2,4-dichloro- 8-methylquinazoline (BDCMQ) D C4-Aminated Intermediate B->D S_NAr 1 (C4) 0-25°C E C2,C4-Diamino Quinazoline C->E S_NAr 2 (C2) 80-100°C F C2,C4-Diamino 6-Bromo-Quinazoline D->F S_NAr 2 (C2) 80-100°C G C2,C4,C6-Trisubstituted Advanced Scaffold F->G Pd-Coupling (C6) 90°C

Figure 1: Sequential functionalization pathways of DCQ vs. BDCMQ highlighting orthogonal reactivity.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that physical observations directly correlate with mechanistic success.

Protocol 1: Regioselective C4-Amination ( SN​Ar 1)
  • Objective: Mono-substitution at C4 while preserving the C2-chloride.

  • Causality & Validation: The reaction is deliberately kept at 0–5 °C to kinetically favor C4 attack and suppress both C2 substitution and competitive C4 hydrolysis[3],[4]. TLC/LC-MS monitoring acts as a self-validating checkpoint; the disappearance of the starting material without the appearance of the highly polar 2-chloro-4(3H)-quinazolinone byproduct confirms successful temperature and moisture control.

  • Steps:

    • Dissolve the quinazoline scaffold (DCQ or BDCMQ, 1.0 eq) in an anhydrous solvent (e.g., ethanol or THF) and cool to 0 °C in an ice bath.

    • Add a mild organic base (e.g., N,N-diisopropylethylamine, 1.2 eq) to neutralize the generated HCl, preventing substrate protonation which can stall the reaction.

    • Dropwise add the primary or secondary amine nucleophile (1.05 eq). Note: Strict stoichiometry prevents over-reaction at C2[4].

    • Stir at 0–5 °C for 1–2 hours, monitoring by LC-MS[3].

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol 2: C2-Amination ( SN​Ar 2)
  • Objective: Substitution of the more sterically hindered and less electrophilic C2-chloride.

  • Causality & Validation: Because the newly installed C4-amino group donates electron density into the pyrimidine ring (via resonance), the overall electrophilicity of the scaffold drops significantly. Therefore, forcing conditions (80–100 °C) and excess nucleophile are required to overcome the activation energy barrier for C2 substitution[3].

  • Steps:

    • Dissolve the C4-substituted intermediate (1.0 eq) in a higher-boiling solvent such as isopropanol or 1,4-dioxane.

    • Add the second amine nucleophile (2.0–3.0 eq).

    • Reflux the mixture (80–100 °C) for 1–12 hours. The extended time is necessary due to the deactivated nature of the C2 position[5].

    • Monitor via LC-MS until the intermediate is fully consumed.

    • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 3: C6-Suzuki-Miyaura Coupling (Specific to BDCMQ)
  • Objective: Late-stage functionalization at the C6-position using the orthogonal bromide handle.

  • Causality & Validation: Bromide is a superior leaving group for oxidative addition by Palladium compared to chloride, but an inferior leaving group for SN​Ar . By performing SN​Ar first, the C6-bromide is preserved. To prevent hydrolysis of any remaining chlorides (if performing this step before C2 amination), anhydrous conditions and non-aqueous bases (e.g., Cs2​CO3​ in dioxane) are prioritized[4].

  • Steps:

    • Charge a Schlenk flask with the C2,C4-diamino-6-bromoquinazoline intermediate (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and anhydrous K2​CO3​ or Cs2​CO3​ (2.0 eq).

    • Evacuate and backfill with inert gas (Nitrogen/Argon) three times to prevent catalyst oxidation.

    • Add degassed anhydrous 1,4-dioxane.

    • Heat to 90 °C for 4–6 hours.

    • Filter through a pad of Celite, concentrate, and purify via preparative HPLC.

References

  • StackExchange Chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • National Institutes of Health (PMC) / MDPI - Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at:[Link]

  • Beilstein Journal of Organic Chemistry - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Available at: [Link]

  • MDPI Molecules - Regioselective Nucleophilic Aromatic Substitution... (Direct Publisher Link). Available at:[Link]

Sources

Comparative

HPLC Method Validation for Purity Analysis of 6-Bromo-2,4-dichloro-8-methylquinazoline: A Column Comparison Guide

Introduction: The Analytical Challenge 6-Bromo-2,4-dichloro-8-methylquinazoline is a highly functionalized, electron-deficient heterocyclic intermediate critical to the synthesis of various targeted kinase inhibitors. Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

6-Bromo-2,4-dichloro-8-methylquinazoline is a highly functionalized, electron-deficient heterocyclic intermediate critical to the synthesis of various targeted kinase inhibitors. Accurate purity analysis of this compound is notoriously challenging due to the presence of structurally analogous process impurities, including debrominated species, demethylated analogs, and hydrolysis products (e.g., 6-bromo-2-chloro-4-hydroxy-8-methylquinazoline).

Because these impurities share near-identical hydrophobic profiles with the parent active pharmaceutical ingredient (API), traditional reversed-phase chromatography often fails to provide adequate resolution. This guide objectively compares stationary phase chemistries and outlines a fully validated, self-calibrating analytical protocol designed to overcome these separation hurdles.

Stationary Phase Selection: Mechanistic Insights

As a Senior Application Scientist, I frequently observe analytical laboratories defaulting to C18 columns for initial method development. While C18 is the industry workhorse, its retention mechanism relies almost exclusively on dispersive (hydrophobic) interactions. For highly halogenated aromatics like 6-bromo-2,4-dichloro-8-methylquinazoline, dispersive forces alone cannot effectively discriminate between subtle alterations in the halogen substitution pattern ()[1].

To achieve baseline resolution, we must exploit the electronic properties of the analyte. The quinazoline core is highly electron-deficient, a property exacerbated by the electron-withdrawing chlorine and bromine atoms.

  • C18 (Alkyl) Phases: Provide excellent retention but poor selectivity for halogenated isomers due to the lack of electronic interaction mechanisms.

  • Phenyl-Hexyl Phases: Introduce π−π interactions, offering a moderate improvement in selectivity for aromatic compounds compared to C18 by interacting with the delocalized electrons of the quinazoline ring ()[2].

  • Biphenyl Phases: Provide orthogonal selectivity by combining enhanced π−π interactions, dipole-dipole interactions, and rigid shape selectivity ()[3]. The sequential double-ring structure of the biphenyl ligand creates a highly polarizable electron cloud that interacts strongly with the electron-deficient quinazoline ring and the highly polarizable bromine atom[1].

Comparative Performance Data

To objectively evaluate these mechanisms, we compared three stationary phases using a standardized gradient method. The critical pair was defined as the API and its primary hydrolysis degradant (Impurity B: 6-bromo-2-chloro-4-hydroxy-8-methylquinazoline).

Stationary PhaseRetention Time (API)Asymmetry Factor ( As​ )Resolution ( Rs​ ) vs. Impurity BMechanism of Separation
Standard C18 6.4 min1.61.2 (Co-elution risk)Hydrophobic dispersion
Phenyl-Hexyl 7.1 min1.31.8Hydrophobic + weak π−π
Core-Shell Biphenyl 8.5 min1.053.1 (Baseline) Strong π−π
  • Dipole-Dipole

Table 1: Chromatographic performance comparison across different stationary phases.

The data clearly demonstrates that the Biphenyl column provides superior resolution ( Rs​=3.1 ) and peak symmetry. The enhanced retention of the hydrolysis product on the Biphenyl phase is driven by hydrogen bonding and dipole-dipole interactions with the polarizable biphenyl system, which the C18 phase completely lacks[3].

Validated Analytical Protocol

Having established the Biphenyl phase as the optimal chemistry, we developed and validated a self-validating analytical procedure in strict accordance with the[4].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as an ion-pairing agent and suppresses silanol ionization on the column frit/surface. Because quinazolines are weakly basic, keeping the system at a low pH ensures the nitrogen atoms remain protonated, preventing secondary interactions that cause peak tailing.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Core-Shell Biphenyl, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particles to yield sharper, more efficient peaks.

  • Detection: UV at 254 nm.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B).

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: 100 µg/mL of 6-bromo-2,4-dichloro-8-methylquinazoline reference standard.

4. System Suitability Testing (SST) - The Self-Validating Mechanism:

  • Inject the Standard Solution in replicates of five before any sample analysis.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%, Tailing factor ( Tf​ ) 1.5, Theoretical plates ( N ) 10,000. If the system fails these criteria, the run is automatically aborted, ensuring absolute data integrity.

Method Validation Results

The method was subjected to comprehensive validation to ensure it is fit for its intended purpose, evaluating Specificity, Linearity, Accuracy, Precision, and Sensitivity as mandated by regulatory standards[5].

ICH Q2(R2) ParameterTest ConditionsAcceptance CriteriaExperimental ResultStatus
Specificity Blank, API, and ImpuritiesNo interference at API Rt​ ; Rs​>2.0 No interference; Min Rs​=3.1 Pass
Linearity 25% to 150% of target conc.Correlation coefficient ( R2 ) 0.999 R2=0.9998 Pass
Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean recovery 98.0% - 102.0%99.4% - 100.6%Pass
Method Precision 6 independent preparations%RSD of peak area 2.0%%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) ratioLOD (S/N 3); LOQ (S/N 10)LOD = 0.02 µg/mL; LOQ = 0.06 µg/mLPass

Table 2: Summary of ICH Q2(R2) validation results for the Biphenyl HPLC method.

HPLC_Validation Start Phase Selection (Biphenyl vs C18) Opt Method Optimization (Mobile Phase, Temp) Start->Opt Val ICH Q2(R2) Validation Execution Opt->Val Spec Specificity & Linearity Val->Spec Acc Accuracy & Precision Val->Acc Sens LOD / LOQ Determination Val->Sens Report Final Validation Report Spec->Report Acc->Report Sens->Report

Workflow for HPLC method development and ICH Q2(R2) validation.

Conclusion

For the purity analysis of highly halogenated heterocycles like 6-bromo-2,4-dichloro-8-methylquinazoline, relying solely on hydrophobic retention is analytically insufficient. By transitioning from a standard C18 to a Biphenyl stationary phase, analytical scientists can leverage π−π and dipole-dipole interactions to achieve baseline resolution of critical process impurities. The resulting method, validated under ICH Q2(R2) standards, provides a robust, self-validating system suitable for stringent quality control environments.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Chromatography Online URL:[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds Phenomenex URL:[Link]

  • Separation Characteristics of Shim-pack Series Phenyl/PFPP Reversed Phase Columns Shimadzu URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation

validating structural integrity of 6-bromo-2,4-dichloro-8-methylquinazoline via 2D NMR

Title: Unambiguous Structural Validation of 6-Bromo-2,4-dichloro-8-methylquinazoline: A Comparative Guide to Advanced 2D NMR Modalities Executive Summary In the development of targeted therapeutics, the quinazoline scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unambiguous Structural Validation of 6-Bromo-2,4-dichloro-8-methylquinazoline: A Comparative Guide to Advanced 2D NMR Modalities

Executive Summary In the development of targeted therapeutics, the quinazoline scaffold is a privileged pharmacophore. However, heavily substituted, proton-deficient derivatives like 6-bromo-2,4-dichloro-8-methylquinazoline present a formidable analytical challenge. With nine carbons but only three protonated sites (two aromatic, one methyl), traditional 1D NMR is insufficient for complete regiochemical assignment. This guide objectively compares standard structural validation modalities against advanced 2D NMR techniques, providing a self-validating workflow for assigning isolated quaternary carbons.

The Analytical Dilemma: Comparing Validation Modalities

When validating a heavily halogenated, proton-deficient heterocycle, relying on a single analytical modality introduces critical blind spots. High-Resolution Mass Spectrometry (HRMS) easily confirms the molecular formula and the distinct isotopic signature of the halogens (one bromine and two chlorines yield a classic M, M+2, M+4, M+6 cluster), but it is entirely blind to regiochemistry. Is the bromine at C6 or C8? MS cannot definitively tell you.

Standard 1D NMR is equally handicapped. While it reveals the presence of the methyl group and two meta-coupled aromatic protons, it leaves the six quaternary carbons (C2, C4, C4a, C6, C8, C8a) unassigned. To achieve absolute certainty, we must turn to 2D NMR, specifically comparing standard Heteronuclear Multiple Bond Correlation (HMBC) against Long-Range HSQMBC (LR-HSQMBC).

Table 1: Performance Comparison of Structural Validation Modalities for Proton-Deficient Quinazolines

ModalityPrimary OutputRegiochemical ResolutionSensitivityKey Limitation
HRMS (ESI-TOF) Exact mass, Isotope patternNoneHigh (picograms)Cannot distinguish positional isomers (e.g., 6-Br vs 8-Br).
1D ¹H / ¹³C NMR Chemical shifts, integralsLowMedium (milligrams)Fails to assign isolated quaternary carbons.
Standard 2D NMR (HSQC/HMBC) 1-bond to 3-bond C-H connectivityHighMedium (milligrams)Misses isolated carbons >3 bonds away from a proton (e.g., C2).
LR-HSQMBC / 1,1-ADEQUATE Ultra-long-range (4J-6J) C-H or C-C linksAbsoluteLow (requires >15 mg)Longer acquisition times; requires high sample concentration.

Causality in Experimental Design: The 2D NMR Strategy

As an Application Scientist, experimental protocols must be designed not just to collect data, but to build a self-validating logical loop. For 6-bromo-2,4-dichloro-8-methylquinazoline, the experimental choices are dictated by the molecule's electron density and spatial geometry.

  • HSQC (Heteronuclear Single Quantum Coherence): We use multiplicity-edited HSQC to definitively link the three proton signals to their respective carbons (C5, C7, and the C8-methyl). This establishes our "anchor points"[1].

  • Standard HMBC (Optimized for 8 Hz): This sequence relies on 2JCH​ and 3JCH​ couplings. The C8-methyl protons will show strong 3-bond correlations to C7 and C8a, and a 2-bond correlation to C8. The H5 and H7 protons will map C4a, C6, and C8. However, because C2 is flanked by two nitrogens and a chlorine, it is at least 5 bonds away from the nearest proton (H5). Standard HMBC will inevitably fail to detect C2, leaving a gap in the structural proof[2].

  • LR-HSQMBC (Optimized for 2 Hz): To close the logical loop, we deploy LR-HSQMBC. By optimizing the evolution delay for very small couplings (2 Hz), we allow the weak 4JCH​ and 5JCH​ magnetizations to evolve. This reveals the hidden C2 carbon via an ultra-long-range correlation from H5, providing unambiguous proof of the entire quinazoline core[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step verifies the assumptions of the previous one.

Step 1: Sample Preparation Rationale: LR-HSQMBC suffers from lower sensitivity than standard HMBC. High concentration and high-quality shimming are non-negotiable.

  • Dissolve 20-25 mg of high-purity (>98%) 6-bromo-2,4-dichloro-8-methylquinazoline in 0.6 mL of anhydrous CDCl₃.

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solvent height is exactly 4.5 cm to minimize vortexing and magnetic susceptibility artifacts.

Step 2: Baseline 1D Acquisition Rationale: Establishes the exact chemical shifts required to set the sweep widths for 2D experiments.

  • Acquire a standard ¹H NMR spectrum (ns=16, d1=2s) on a 500 MHz or higher spectrometer.

  • Acquire a ¹³C{¹H} NMR spectrum (ns=512, d1=2s). Identify the 9 distinct carbon resonances (3 intense protonated carbons, 6 weaker quaternary carbons).

Step 3: HSQC-ME (Multiplicity Edited) Acquisition Rationale: Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase, absent in this molecule).

  • Set up a gradient-selected, phase-sensitive HSQC experiment.

  • Optimize the 1JCH​ coupling constant to 145 Hz.

  • Acquire with 256 increments in t1, ns=4.

Step 4: Standard HMBC Acquisition Rationale: Maps the local quaternary environment.

  • Set up a gradient-selected HMBC sequence.

  • Optimize the long-range coupling delay for nJCH​ = 8 Hz (approx. 62.5 ms).

  • Acquire with 512 increments in t1, ns=8.

Step 5: LR-HSQMBC Acquisition Rationale: Detects the isolated C2 and C4 carbons that standard HMBC misses[4].

  • Select the LR-HSQMBC pulse sequence (phase-sensitive).

  • Crucial: Set the long-range coupling delay optimized for nJCH​ = 2 Hz (approx. 250 ms).

  • Increase the number of scans (ns=16 or 32) to compensate for relaxation losses during the long evolution delay.

  • Process with zero-filling to 4K x 1K and apply a sine-bell squared apodization function.

Quantitative Data & Structural Mapping

The table below synthesizes the expected quantitative data, demonstrating how the combination of standard and long-range 2D NMR completely maps the molecule.

Table 2: Expected NMR Data and Diagnostic 2D Correlations

PositionNucleusExpected Shift (ppm)MultiplicityHSQC ( 1JCH​ )Standard HMBC (8 Hz)LR-HSQMBC (2 Hz)
8-CH₃ ¹H / ¹³C~2.7 / ~17.0s / CH₃8-CH₃ to C8'C8, C7, C8aC6
H7 ¹H / ¹³C~7.9 / ~135.0d (J=2 Hz) / CHH7 to C7C5, C6, C8, C8a, 8-CH₃C4a
H5 ¹H / ¹³C~8.2 / ~125.0d (J=2 Hz) / CHH5 to C5C4, C4a, C6, C7C2
C2 ¹³C~155.0Quaternary-SilentCorrelates with H5
C4 ¹³C~160.0Quaternary-Weak to H5Strong to H5
C6 ¹³C~122.0Quaternary (C-Br)-H5, H78-CH₃

Causality Check: The detection of C2 exclusively in the LR-HSQMBC spectrum (via a 5-bond coupling from H5) validates the structural integrity of the pyrimidine ring, which would otherwise remain ambiguous.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating structural assignment process.

NMR_Workflow A Sample Prep (CDCl3, >20mg, 500 MHz) B 1D 1H & 13C NMR (Baseline Shifts & Integrals) A->B Initial Screen C HRMS (Isotope Pattern: BrCl2) A->C Mass Confirmation D HSQC-ME (Map C5-H5, C7-H7, C8'-H8') B->D Identify Protonated C G Unambiguous Structural Validation of Quinazoline Core C->G Orthogonal Data E Standard HMBC (8 Hz) (2,3-Bond Quaternary Links) D->E Map Proximal Quaternary C F LR-HSQMBC (2 Hz) (Ultra-Long Range 4J/5J Links) E->F Resolve Silent C2/C4 F->G Final Assembly

Experimental workflow for 2D NMR-based structural validation.

Conclusion

For highly substituted, proton-deficient scaffolds like 6-bromo-2,4-dichloro-8-methylquinazoline, standard 1D and 2D NMR protocols are structurally inadequate. By integrating HRMS for isotopic validation and advancing from standard HMBC to LR-HSQMBC, researchers can bridge the "silent" gaps in the carbon skeleton. This self-validating workflow ensures that every atom is unambiguously assigned, securing the structural foundation necessary for downstream drug development.

References

  • Title: LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: How to use LR-HSQMBC: Observation of very small couplings Source: Applications Notes - JEOL URL: [Link]

  • Title: Old and new experiments for obtaining quaternary-carbon-only NMR spectra Source: BORIS Portal - Universität Bern URL: [Link]

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